Ethyl 3-oxododecanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIDAPPCHUNALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986607 | |
| Record name | Ethyl 3-oxododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67342-99-8 | |
| Record name | Dodecanoic acid, 3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67342-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxododecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-oxododecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-oxododecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Ethyl 3-oxododecanoate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of Ethyl 3-oxododecanoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and microbiology.
Chemical Properties and Structure
This compound is a β-keto ester characterized by a twelve-carbon chain with a ketone at the third position and an ethyl ester functional group.
Structure:
-
IUPAC Name: this compound
-
InChI Key: InChI=1S/C14H26O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h3-12H2,1-2H3
Physicochemical Data
| Property | Value | Source/Method |
| Molecular Weight | 242.36 g/mol | [2] |
| CAS Number | 67342-99-8 | [1][2][3][4][5] |
| Appearance | White powder | [5] |
| Boiling Point | 284.4 °C | [2] |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Spectroscopic Data for Structural Elucidation
Experimental spectroscopic data for this compound is limited. The following table provides predicted data based on its structure and comparison with shorter-chain analogs like ethyl 3-oxobutanoate and ethyl 3-oxohexanoate.
| Technique | Parameter | Predicted Value/Range | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~0.88 ppm (t, 3H) | Terminal methyl group (-CH₃) of the decanoyl chain |
| ~1.25 ppm (m, 14H) | Methylene groups (-CH₂-) of the decanoyl chain | ||
| ~1.28 ppm (t, 3H) | Ethyl ester methyl group (-OCH₂CH₃ ) | ||
| ~2.55 ppm (t, 2H) | Methylene group adjacent to the ketone (-C(=O)CH₂ -) | ||
| ~3.45 ppm (s, 2H) | α-methylene protons between the two carbonyls (-C(=O)CH₂ C(=O)-) | ||
| ~4.19 ppm (q, 2H) | Ethyl ester methylene group (-OCH₂ CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~14.0 ppm | Terminal methyl carbon of the decanoyl chain |
| ~14.1 ppm | Ethyl ester methyl carbon | ||
| ~22.6, 23.8, 29.1, 29.3, 31.8 ppm | Methylene carbons of the decanoyl chain | ||
| ~43.0 ppm | Methylene carbon adjacent to the ketone | ||
| ~49.8 ppm | α-methylene carbon between the two carbonyls | ||
| ~61.5 ppm | Ethyl ester methylene carbon | ||
| ~167.5 ppm | Ester carbonyl carbon | ||
| ~203.0 ppm | Ketone carbonyl carbon | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1745 cm⁻¹ | C=O stretch (ester) |
| ~1720 cm⁻¹ | C=O stretch (ketone) | ||
| ~1300-1000 cm⁻¹ | C-O stretch | ||
| ~2850-2960 cm⁻¹ | C-H stretch | ||
| Mass Spectrometry | m/z | 242.1882 (M+) | Molecular ion |
| Fragmentation pattern would likely show losses corresponding to the ethyl group (m/z 29), ethoxy group (m/z 45), and cleavage of the decanoyl chain. |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
The most common method for synthesizing β-keto esters is the Claisen condensation.[3][4][5] The following is a generalized protocol for the synthesis of this compound from ethyl decanoate and ethyl acetate.
Reaction Scheme:
Caption: Quorum sensing pathway in P. aeruginosa and potential antagonism by this compound.
Antimicrobial Activity
This compound has been reported to exhibit antimicrobial activity against Pseudomonas aeruginosa and to be an inhibitor of fatty acid biosynthesis. [2]This suggests that its mechanism of action may involve the disruption of essential metabolic pathways in this bacterium. It may also inhibit the production of lipopolysaccharides, which are crucial components of the outer membrane of Gram-negative bacteria and are potent inducers of the host immune response. [2]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, as a β-keto ester, general laboratory safety precautions should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- 1. The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone stimulates phagocytic activity in human macrophages through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 3-oxodecanoate synthesis - chemicalbook [chemicalbook.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis of Ethyl 3-Oxododecanoate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxododecanoate, a valuable β-keto ester intermediate, through the Claisen condensation reaction. This document details the underlying chemical principles, experimental protocols, and expected quantitative data, tailored for professionals in research and development.
Introduction to the Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] The synthesis of this compound is achieved via a crossed Claisen condensation, a variation where two different esters are used as reactants. In this specific synthesis, the enolate of ethyl acetate attacks the carbonyl group of ethyl decanoate.
The reaction is typically promoted by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of an ester, forming a nucleophilic enolate.[3][4] This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. A key requirement for the ester acting as the nucleophile is the presence of at least two α-hydrogens, which is essential for driving the reaction equilibrium towards the product.[5]
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of the reactants and the final product, this compound. This data is essential for reaction monitoring, product identification, and purification.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl Decanoate | C₁₂H₂₄O₂ | 200.32 | 245 | 0.867 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.86 |
| This compound | C₁₄H₂₆O₃ | 242.36 | 145-147 (at 15 mmHg) | ~0.95 (Predicted) |
Table 2: Spectroscopic Data for this compound (Predicted based on homologous compounds)
| Spectroscopic Technique | Key Peaks / Chemical Shifts |
| ¹H NMR (CDCl₃) | δ ~0.88 (t, 3H, -CH₃), ~1.25 (m, 14H, -(CH₂)₇-), ~1.60 (m, 2H, -CH₂-CH₂-CO-), ~2.55 (t, 2H, -CH₂-CO-), ~3.45 (s, 2H, -CO-CH₂-CO-), ~4.20 (q, 2H, -O-CH₂-CH₃), ~1.28 (t, 3H, -O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~14.0 (-CH₃), ~22.6, ~25.5, ~29.1, ~29.2, ~29.3, ~29.4, ~31.8 (-(CH₂)₈-), ~43.0 (-CH₂-CO-), ~49.5 (-CO-CH₂-CO-), ~61.5 (-O-CH₂-), ~167.5 (Ester C=O), ~203.0 (Ketone C=O) |
| IR (Neat) | ~2925, 2855 cm⁻¹ (C-H stretch), ~1745 cm⁻¹ (Ester C=O stretch), ~1715 cm⁻¹ (Ketone C=O stretch), ~1150 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 242 [M]⁺, 197 [M-OC₂H₅]⁺, 155, 115, 87, 43 |
Experimental Protocol: Synthesis of this compound
This protocol is an adapted procedure for a crossed Claisen condensation. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
Sodium metal (or Sodium Ethoxide)
-
Absolute Ethanol
-
Ethyl decanoate
-
Ethyl acetate
-
Anhydrous diethyl ether (or THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution (if not commercially available)
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal (1.0 eq.) to absolute ethanol in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. The resulting solution is sodium ethoxide in ethanol.
Step 2: Claisen Condensation
-
To the freshly prepared sodium ethoxide solution (1.0 eq.) in ethanol, add ethyl decanoate (1.0 eq.).
-
From the dropping funnel, add ethyl acetate (1.2 eq.) dropwise to the stirred solution over a period of 30-60 minutes. The concentration of the enolizable ester (ethyl acetate) is kept low to favor the crossed condensation over self-condensation.[6]
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base and protonate the enolate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure this compound. Collect the fraction boiling at approximately 145-147 °C at 15 mmHg.
Expected Yield: The typical yield for a crossed Claisen condensation can vary, but yields in the range of 50-70% are commonly reported for similar reactions.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical pathway of the Claisen condensation and the logical flow of the experimental procedure.
Caption: Mechanism of the Claisen condensation for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The crossed Claisen condensation provides a reliable and effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the slow addition of the enolizable ester and the use of anhydrous reagents, is crucial for achieving a good yield and purity of the desired β-keto ester. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
Ethyl 3-oxododecanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and spectral properties of Ethyl 3-oxododecanoate (CAS No. 67342-99-8), a long-chain β-keto ester. Due to the limited availability of experimentally determined data for this specific compound, this guide leverages data from homologous compounds and established principles of organic chemistry to provide a comprehensive set of predicted data and standardized experimental protocols. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Physical and Chemical Properties
The physical properties of this compound are predicted based on the trends observed in the homologous series of ethyl 3-oxoalkanoates. As the alkyl chain length increases, the boiling point and density are expected to increase, while the solubility in polar solvents is expected to decrease.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₂₆O₃ | - |
| Molecular Weight | 242.36 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on shorter-chain analogs. |
| Boiling Point | > 200 °C at atmospheric pressure | Extrapolated from data of shorter-chain analogs like Ethyl 3-oxohexanoate (104 °C at 22 mmHg) and Ethyl 3-oxoheptanoate (110-112 °C at 15 mmHg). |
| Density | ~0.95 g/cm³ | Expected to be slightly lower than water, following the trend of other ethyl 3-oxoalkanoates. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | Typical for long-chain esters. |
| Refractive Index | ~1.44 | Predicted based on similar long-chain esters. |
Spectral Data
The spectral data provided below are predicted based on the well-established spectroscopic characteristics of β-keto esters. These predictions can guide the identification and characterization of this compound in experimental settings.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.19 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ~3.42 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- |
| ~2.52 | Triplet (t) | 2H | -C(=O)CH₂ CH₂- |
| ~1.59 | Multiplet (m) | 2H | -C(=O)CH₂CH₂ - |
| ~1.25 | Multiplet (m) | 12H | -(CH₂)₆- |
| ~1.28 | Triplet (t) | 3H | -OCH₂CH₃ |
| ~0.88 | Triplet (t) | 3H | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following key resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~203 | C=O (Ketone) |
| ~167 | C=O (Ester) |
| ~61.5 | -OCH₂ CH₃ |
| ~49.8 | -C(=O)CH₂ C(=O)- |
| ~43.5 | -C(=O)CH₂ CH₂- |
| ~31.8 | Alkyl Chain CH₂ |
| ~29.4 | Alkyl Chain CH₂ |
| ~29.2 | Alkyl Chain CH₂ |
| ~29.1 | Alkyl Chain CH₂ |
| ~23.8 | Alkyl Chain CH₂ |
| ~22.6 | Alkyl Chain CH₂ |
| ~14.2 | -OCH₂CH₃ |
| ~14.1 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display strong absorption bands characteristic of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925, ~2855 | Strong | C-H stretching (alkyl) |
| ~1745 | Strong | C=O stretching (ester) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1150-1300 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 242 | [M]⁺ (Molecular Ion) |
| 197 | [M - OCH₂CH₃]⁺ |
| 171 | [CH₃(CH₂)₈CO]⁺ |
| 155 | McLafferty rearrangement product |
| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of this compound, adapted from established methods for β-keto esters.
Synthesis via Claisen Condensation
This is a classic method for the formation of β-keto esters.
Materials:
-
Ethyl decanoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Base: Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Enolate Formation: Add a mixture of ethyl decanoate (1.0 equivalent) and ethyl acetate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution at room temperature.
-
Condensation: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by pouring it into a beaker containing ice and dilute hydrochloric acid, adjusting the pH to ~4-5.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Workflow for Spectroscopic Characterization
Caption: Logical workflow for the structural characterization of this compound.
Disclaimer: The physical and spectral data presented in this guide for this compound are predicted based on chemical principles and data from analogous compounds. Experimental verification is recommended for precise characterization. The provided experimental protocols are generalized and may require optimization for specific laboratory conditions.
Keto-Enol Tautomerism in Long-Chain Beta-Keto Esters: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain beta-keto esters are pivotal molecules in various biological processes and serve as versatile synthons in organic chemistry. Their chemical behavior and biological activity are profoundly influenced by a fundamental equilibrium: keto-enol tautomerism. This technical guide provides a comprehensive examination of this tautomeric phenomenon in long-chain beta-keto esters. It delves into the structural and environmental factors that govern the position of the keto-enol equilibrium, summarizes key quantitative data, details experimental protocols for characterization, and explores the implications of this tautomerism in the context of drug development and biological pathways. While extensive research has been conducted on short-chain beta-keto esters, this guide also addresses the specific considerations for their long-chain counterparts, acknowledging the areas where further quantitative research is needed.
Introduction to Keto-Enol Tautomerism in Beta-Keto Esters
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (an alkene with an adjacent hydroxyl group).[1] In beta-keto esters, this equilibrium is particularly significant due to the presence of two carbonyl groups separated by a methylene group. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring. This stability often leads to a significant population of the enol tautomer at equilibrium, a feature less common in monocarbonyl compounds.
The general equilibrium can be depicted as follows:
The position of this equilibrium, defined by the equilibrium constant (Keq), is highly sensitive to the molecular structure of the ester and the surrounding environment.
Factors Influencing the Keto-Enol Equilibrium
The delicate balance between the keto and enol tautomers is governed by several key factors:
-
Solvent Polarity: The solvent plays a crucial role in determining the predominant tautomer. Nonpolar solvents tend to favor the enol form as they do not disrupt the stabilizing intramolecular hydrogen bond. Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor. Polar aprotic solvents can stabilize the enol form through dipole-dipole interactions.
-
Substituent Effects: The nature of the substituents on the beta-keto ester backbone has a profound electronic and steric impact on the tautomeric equilibrium. Electron-withdrawing groups attached to the carbonyl carbons tend to increase the acidity of the alpha-protons, favoring the enol form. Bulky substituents can introduce steric strain that may favor one tautomer over the other. For long-chain beta-keto esters, the long alkyl chain, being electron-donating, may slightly favor the keto form compared to their shorter-chain counterparts, although this effect is generally considered to be modest.
-
Temperature: Temperature can influence the position of the equilibrium. The specific effect depends on the thermodynamics of the particular system (i.e., the enthalpy of tautomerization).
-
Intramolecular Hydrogen Bonding: The formation of a strong, resonance-assisted hydrogen bond in the enol form is a primary driving force for enolization in beta-dicarbonyl compounds.[2]
-
Conjugation: Extended conjugation with other pi systems in the molecule can further stabilize the enol form.[2]
Quantitative Analysis of Tautomeric Equilibrium
The quantification of the keto-enol equilibrium is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific quantitative data for a wide range of long-chain beta-keto esters is limited in publicly available literature, the following tables provide representative data for shorter-chain analogues to illustrate the impact of structure and solvent on the equilibrium.
NMR Spectroscopic Data
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing and quantifying the keto and enol tautomers in solution.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Keto-Enol Tautomers of Beta-Keto Esters.
| Compound | Tautomer | Solvent | α-CH₂ (Keto) | Vinylic CH (Enol) | Enolic OH (Enol) | Reference |
| Ethyl Acetoacetate | Keto | CDCl₃ | ~3.48 | - | - | [3][4] |
| Enol | CDCl₃ | - | ~5.03 | ~12.14 | [3][4] | |
| Ethyl Acetoacetate | Keto | CCl₄ | ~3.3 | - | - | [2] |
| Enol | CCl₄ | - | ~4.9 | ~12.0 | [2] | |
| Ethyl Acetoacetate | Keto | D₂O | ~3.7 | - | - | [2] |
| Enol | D₂O | - | ~5.1 | - | [2] |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Keto-Enol Tautomers of Beta-Keto Esters.
| Compound | Tautomer | Solvent | C=O (Keto, ketone) | C=O (Keto, ester) | C=O (Enol, ester) | =C-OH (Enol) |
| Ethyl Acetoacetate | Keto | CDCl₃ | ~202.5 | ~171.1 | - | - |
| Enol | CDCl₃ | - | - | ~171.1 | ~177.5 |
Note: Chemical shifts for long-chain beta-keto esters are expected to be similar for the core functional groups, with additional signals corresponding to the long alkyl chain.
UV-Vis Spectroscopic Data
The keto and enol tautomers exhibit distinct absorption maxima in their UV-Vis spectra due to differences in their electronic structures. The conjugated system of the enol form typically results in a strong π → π* transition at a longer wavelength compared to the weaker n → π* transition of the keto form.[5]
Table 3: Representative UV-Vis Absorption Maxima (λmax, nm) for Keto-Enol Tautomers of Beta-Keto Esters.
| Compound | Tautomer | Solvent | λmax (nm) | Reference |
| Ethyl Acetoacetate | Keto | Ethanol | ~245 | [5] |
| Enol | Ethanol | ~245 (shoulder) | [5] | |
| Ethyl Acetoacetate | Keto | Acetonitrile | Below 200 | [5] |
| Enol | Acetonitrile | ~245 | [5] | |
| Ethyl Acetoacetate | Keto | Carbon Tetrachloride | Below 200 | [5] |
| Enol | Carbon Tetrachloride | ~258 | [5] |
Equilibrium Constants
The equilibrium constant (Keq = [Enol]/[Keto]) is a direct measure of the relative stability of the two tautomers under specific conditions.
Table 4: Representative Equilibrium Constants (Keq) and Percentage of Enol Tautomer for Ethyl Acetoacetate in Various Solvents.
| Solvent | Dielectric Constant | Keq | % Enol | Reference |
| Water (D₂O) | 78.5 | < 0.02 | < 2% | [2] |
| Methanol | 32.7 | ~0.08 | ~7.4% | [2] |
| Chloroform (CDCl₃) | 4.8 | ~0.18 | ~15.3% | [2] |
| Carbon Tetrachloride (CCl₄) | 2.2 | ~0.96 | ~49% | [2] |
| Hexane | 1.9 | ~1.3 | ~56.5% | [2] |
Experimental Protocols
Synthesis of Long-Chain Beta-Keto Esters
A general method for the synthesis of long-chain beta-keto esters involves the Claisen condensation of a long-chain fatty acid ester with a shorter-chain ester, or the acylation of a ketone enolate.[6][7][8]
Example Protocol: Synthesis of Ethyl Stearoylacetate
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: To the cooled sodium ethoxide solution, add an equimolar amount of ethyl acetate dropwise with stirring.
-
Acylation: Add a solution of ethyl stearate in an equal volume of dry toluene dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
¹H NMR spectroscopy is the most direct method for quantifying the keto and enol forms in solution.[4][9][10][11][12]
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the long-chain beta-keto ester and dissolve it in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean NMR tube to a final volume of approximately 0.6-0.7 mL. Due to the long alkyl chains, sonication or gentle warming may be necessary to achieve complete dissolution.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K) on a high-resolution NMR spectrometer. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the distinct signals for the keto and enol tautomers. Key signals include the α-methylene protons of the keto form (typically δ 3.4-3.6 ppm) and the vinylic proton of the enol form (typically δ 5.0-5.5 ppm).
-
Integrate the areas of these characteristic signals.
-
Calculate the molar ratio of the two tautomers by dividing the integral value of each signal by the number of protons it represents (2 for the keto α-CH₂ and 1 for the enol vinylic CH).
-
The percentage of each tautomer and the equilibrium constant (Keq) can then be calculated.
-
Determination of Tautomeric Ratio by UV-Vis Spectroscopy
This method relies on the different molar absorptivities of the keto and enol forms at their respective λmax.[5]
Methodology:
-
Sample Preparation: Prepare a stock solution of the long-chain beta-keto ester of a known concentration in a UV-transparent solvent (e.g., hexane, ethanol).
-
Determination of Molar Absorptivity: In a nonpolar solvent where the enol form is predominant (e.g., hexane), the molar absorptivity (ε) of the enol can be determined using the Beer-Lambert law (A = εcl).
-
Data Acquisition: Record the UV-Vis absorption spectrum of the sample in the solvent of interest over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Using the molar absorptivity of the enol form, calculate its concentration in the sample.
-
The concentration of the keto form can be determined by subtracting the enol concentration from the total concentration of the beta-keto ester.
-
Calculate the equilibrium constant (Keq).
-
Biological Significance and Implications in Drug Development
The tautomeric state of a molecule can have a profound impact on its biological activity. The keto and enol forms possess different three-dimensional shapes, polarities, and hydrogen bonding capabilities, which can lead to differential binding affinities for biological targets such as enzymes and receptors.
Fatty Acid and Polyketide Biosynthesis
Long-chain beta-keto esters are key intermediates in the biosynthesis of fatty acids and polyketides, catalyzed by fatty acid synthases (FAS) and polyketide synthases (PKS), respectively.[13][14][15][16][17][18] The core reaction in the elongation cycle is a Claisen condensation where a malonyl-ACP (or a substituted malonyl-ACP in PKS) attacks an acyl-ACP (or acyl-enzyme intermediate), forming a β-ketoacyl-ACP.
The tautomeric state of this β-ketoacyl intermediate within the enzyme's active site is crucial for the subsequent reductive steps. While the keto form is the substrate for the first reduction (catalyzed by a ketoreductase), the enolate, formed by deprotonation of the α-carbon, is the nucleophile in the condensation reaction. The enzyme microenvironment precisely controls the tautomeric form to facilitate the catalytic cycle.
Drug Design and Development
The ability of a drug molecule to exist in different tautomeric forms can significantly affect its pharmacokinetic and pharmacodynamic properties.
-
Receptor Binding: The distinct geometries and hydrogen-bonding patterns of keto and enol tautomers can lead to different binding affinities and selectivities for a target protein. One tautomer may fit perfectly into a binding pocket while the other does not.
-
Membrane Permeability: The polarity difference between the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form can influence a drug's ability to cross cell membranes.
-
Metabolism: The two tautomers may be metabolized by different enzymatic pathways, leading to different metabolic profiles and half-lives.
-
Solubility: The tautomeric equilibrium can affect a drug's solubility in different media, which is a critical parameter for formulation and bioavailability.
An example of the biological relevance of beta-keto esters is in the context of bacterial quorum sensing. Some aryl-substituted beta-keto esters have been shown to act as competitive antagonists of N-acyl homoserine lactones (AHLs), which are key signaling molecules in Gram-negative bacteria.[19][20] The beta-keto ester moiety mimics the structure of the AHLs, allowing them to bind to the LuxR-type receptors and inhibit quorum sensing-controlled gene expression, including virulence factors. The specific tautomeric form that binds to the receptor is likely crucial for this antagonistic activity.
Conclusion
The keto-enol tautomerism of long-chain beta-keto esters is a fundamental equilibrium that dictates their chemical and biological properties. The position of this equilibrium is a delicate balance of solvent effects, substituent effects, temperature, and intramolecular forces. While NMR and UV-Vis spectroscopy provide robust methods for the characterization of this equilibrium, there is a clear need for more extensive quantitative data on a wider variety of long-chain analogues. A deeper understanding of the thermodynamics and kinetics of tautomerism in these systems is crucial for their application in organic synthesis and for the rational design of novel therapeutics that target pathways involving these important intermediates. The ability to predict and control the tautomeric state of long-chain beta-keto esters will undoubtedly unlock new opportunities in medicinal chemistry and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 8. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. cores.research.asu.edu [cores.research.asu.edu]
- 11. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 12. biopchem.education [biopchem.education]
- 13. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 14. Beta-ketoacyl-ACP synthase - Wikipedia [en.wikipedia.org]
- 15. The β-Ketoacyl-ACP Synthase FabF Catalyzes Carbon-Carbon Bond Formation in a Bimodal Pattern for Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty acid synthesis. Role of active site histidines and lysine in Cys-His-His-type beta-ketoacyl-acyl carrier protein synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure of the human β-ketoacyl [ACP] synthase from the mitochondrial type II fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Ethyl 3-oxododecanoate: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxododecanoate, a β-keto ester, has emerged as a molecule of significant interest in the scientific community, primarily for its role as a modulator of bacterial communication, a process known as quorum sensing (QS). This technical guide provides an in-depth analysis of the biological activities of this compound, with a particular focus on its potential as an antimicrobial and anti-inflammatory agent. The document consolidates available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Interfering with bacterial quorum sensing is a promising anti-virulence strategy that offers an alternative to traditional antibiotics.[1] Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, utilize N-acylhomoserine lactones (AHLs) as signaling molecules to coordinate virulence factor expression and biofilm formation.[1][2][3] this compound, as a structural analog of the natural P. aeruginosa signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), has been investigated for its ability to disrupt these communication systems.[3][4] Beyond its anti-quorum sensing properties, related β-keto esters have demonstrated a spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects, underscoring the therapeutic potential of this class of compounds.
Physicochemical Properties
Biological Activities and Potential Applications
The primary biological activities of this compound and its derivatives are summarized below.
Quorum Sensing Inhibition
The most well-documented activity of this compound is its ability to interfere with bacterial quorum sensing, particularly the las system in Pseudomonas aeruginosa.[1][7] This system regulates the expression of numerous virulence factors and is crucial for biofilm formation.[7] By acting as a competitive inhibitor of the natural ligand (3-oxo-C12-HSL) for the LasR receptor, this compound can attenuate virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[1][2]
Antimicrobial Activity
Derivatives of β-keto esters have shown direct antimicrobial effects. For instance, certain ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have demonstrated notable potency against various bacterial strains, including E. sakazakii, E. coli, S. aureus, and K. pneumonia.[8] The mechanism of action is likely distinct from quorum sensing inhibition and may involve disruption of other essential cellular processes.
Anti-inflammatory Activity
There is growing evidence for the anti-inflammatory properties of molecules structurally related to this compound. The natural quorum sensing molecule 3-oxo-C12-HSL has been shown to modulate host immune responses, both reciprocally regulating pro- and anti-inflammatory cytokines in macrophages and attenuating lipopolysaccharide-induced inflammation.[3][9] This immunomodulatory activity suggests that synthetic analogs like this compound could also possess anti-inflammatory potential, a promising avenue for therapeutic development in inflammatory diseases.[10][11]
Anthelmintic and Cytotoxic Potentials
Studies on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have also revealed anthelmintic activity against earthworms (Pheretima posthuma) and roundworms (Ascaridia galli).[8] Furthermore, these compounds have exhibited cytotoxic potential, for example against brine shrimp, indicating a possible application in anticancer research, although this requires further investigation.[8]
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound and its derivatives.
| Compound/Derivative | Activity | Test Organism/Cell Line | Quantitative Measurement (e.g., MIC, IC50) | Reference |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2 | Antibacterial | E. sakazakii | MIC: 0.125 mg/ml | [8] |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2 | Antibacterial | E. coli | MIC: 0.083 mg/ml | [8] |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2 | Antibacterial | S. aureus | MIC: 0.073 mg/ml | [8] |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate deriv. 2 | Antibacterial | K. pneumonia | MIC: 0.109 mg/ml | [8] |
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivs. | Cytotoxicity | Brine shrimp | LC50: 280 to 765 µg/ml | [8] |
| Protocatechuic Acid Ethyl Ester (EDHB) | Antibacterial | S. aureus | MIC range: 64 to 1024 µg/mL | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Synthesis of this compound
While a specific protocol for this compound was not found, a general and efficient method for synthesizing β-keto esters involves the acylation of Meldrum's acid followed by alcoholysis.[13]
Protocol: Two-Step Synthesis via Acyl Meldrum's Acid [13]
Step 1: Acylation of Meldrum's Acid
-
Dissolve Meldrum's acid in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution in an ice bath and add anhydrous pyridine.
-
Add a solution of decanoyl chloride in anhydrous dichloromethane dropwise to the cooled mixture over a period of 2 hours.
-
After the reaction is complete, dilute the mixture with dichloromethane and pour it into cold dilute hydrochloric acid.
-
Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the solid 5-decanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.
Step 2: Alcoholysis
-
Reflux the crude decanoyl Meldrum's acid from the previous step in anhydrous ethanol for 3-4 hours.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by fractional distillation or column chromatography to isolate this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits visible growth, can be determined using broth or agar dilution methods.[14][15][16]
Protocol: Broth Microdilution Method [14][17]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable growth medium (e.g., Luria-Bertani broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., P. aeruginosa) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without the compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Quorum Sensing Inhibition (QSI) Assay
QSI activity can be assessed using bacterial reporter strains that express a reporter gene (e.g., GFP) under the control of a QS-regulated promoter.[7]
Protocol: Using a lasB-gfp Reporter Strain [7]
-
Grow the P. aeruginosa lasB-gfp reporter strain in the presence of sub-MIC concentrations of this compound.
-
Include a positive control (bacteria with the natural autoinducer, 3-oxo-C12-HSL) and a negative control (bacteria without the compound or autoinducer).
-
After incubation, measure the fluorescence of the cultures using a fluorometer.
-
A reduction in green fluorescence in the presence of this compound indicates inhibition of the las quorum sensing system.
Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[18]
Protocol: MTT Assay [18]
-
Seed cells (e.g., a human cell line) in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound as a quorum sensing inhibitor is its structural similarity to the natural autoinducer 3-oxo-C12-HSL, allowing it to competitively bind to the LasR transcriptional regulator in P. aeruginosa. This prevents the activation of downstream virulence genes.
References
- 1. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oxfordreference.com [oxfordreference.com]
- 6. benchchem.com [benchchem.com]
- 7. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Anti-inflammatory and Vasodilatory ω-3 Endocannabinoid Epoxide Regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory ω-3 endocannabinoid epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity of Protocatechuic Acid Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Ethyl 3-oxododecanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxododecanoate, a β-keto ester with the CAS number 67342-99-8 and molecular formula C14H26O3, is a versatile intermediate in organic synthesis.[1] This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, and potential applications, particularly in the realm of pharmaceutical research and development. The document details experimental protocols for its synthesis and highlights its utility as a precursor for the construction of complex molecular architectures, including various heterocyclic systems.
Chemical Identity and Physicochemical Properties
This compound is systematically known as this compound. It belongs to the class of β-keto esters, characterized by a ketone functional group at the β-position relative to the ester group. This structural feature imparts unique reactivity, making it a valuable synthon in organic chemistry.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 67342-99-8 |
| Molecular Formula | C14H26O3 |
| Molecular Weight | 242.35 g/mol |
| IUPAC Name | This compound |
| Synonyms | Dodecanoic acid, 3-oxo-, ethyl ester; Ethyl caprinoylacetate |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Boiling Point | > 200 °C at 760 mmHg | Estimated based on the trend of increasing boiling points with chain length in similar β-keto esters. |
| Density | ~0.95 g/cm³ | Estimated based on the densities of other ethyl ketoesters. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Insoluble in water. | Typical solubility profile for a medium-chain fatty acid ester. |
Synthesis of this compound
The primary method for the synthesis of this compound, like other β-keto esters, is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with an enolizable α-hydrogen with another ester.
General Reaction Scheme: Claisen Condensation
The synthesis of this compound can be achieved through a crossed Claisen condensation between ethyl decanoate and ethyl acetate using a strong base such as sodium ethoxide.
Caption: General workflow for the synthesis of this compound via Claisen condensation.
Detailed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on standard Claisen condensation procedures.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl decanoate
-
Ethyl acetate (dried)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute, aqueous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.
-
Addition of Esters: A mixture of ethyl decanoate and an excess of dry ethyl acetate is added dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled in an ice bath and acidified by the slow addition of dilute hydrochloric acid until the pH is acidic.
-
Extraction: The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Triplet corresponding to the terminal methyl group of the decanoyl chain. - Multiplets for the methylene groups of the decanoyl chain. - Triplet for the alpha-methylene group of the decanoyl chain. - Singlet for the active methylene group between the two carbonyls. - Quartet for the methylene group of the ethyl ester. - Triplet for the methyl group of the ethyl ester. |
| ¹³C NMR | - Signal for the ketone carbonyl carbon. - Signal for the ester carbonyl carbon. - Signal for the O-CH₂ carbon of the ethyl ester. - Signal for the active methylene carbon. - Signals for the carbons of the decanoyl chain. - Signal for the CH₃ carbon of the ethyl ester. |
| IR Spectroscopy | - Strong absorption band for the C=O stretch of the ketone (~1715 cm⁻¹). - Strong absorption band for the C=O stretch of the ester (~1740 cm⁻¹). - C-H stretching and bending vibrations for the alkyl chain. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 242.35. - Characteristic fragmentation patterns for β-keto esters, including McLafferty rearrangement. |
Applications in Drug Development and Organic Synthesis
β-Keto esters like this compound are valuable precursors in the synthesis of a wide variety of compounds, including many with biological activity. The presence of two carbonyl groups and an active methylene group allows for a diverse range of chemical transformations.
Synthesis of Heterocyclic Compounds
This compound can be utilized in the synthesis of various heterocyclic systems, which are common scaffolds in pharmaceutical agents. For instance, it can react with hydrazines to form pyrazoles, with ureas or thioureas in the Biginelli reaction to form dihydropyrimidinones, and with amidines to form pyrimidines.
Caption: Synthetic utility of this compound in the formation of various heterocyclic rings.
Potential as a Pharmacophore
The long alkyl chain of this compound can be exploited to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and pharmacokinetic profile. The β-keto ester moiety itself can act as a key binding element or be further modified to introduce other functional groups.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via the Claisen condensation is a well-established and scalable process. The reactivity of its dicarbonyl system allows for the construction of complex molecules, particularly heterocyclic compounds of medicinal interest. Further research into the specific biological activities of derivatives of this compound may unveil novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and professionals in the field.
References
Solubility Profile of Ethyl 3-Oxododecanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxododecanoate is a β-keto ester of significant interest in organic synthesis and pharmaceutical development. Its utility as a precursor for various heterocyclic compounds and as a building block in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a plausible synthetic workflow.
Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility profile in common organic solvents. The following table summarizes the available information.
| Solvent | CAS Number | Qualitative Solubility |
| Chloroform | 67-66-3 | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1] |
| Ethyl Acetate | 141-78-6 | Slightly Soluble[1] |
Note: "Slightly soluble" indicates that a small amount of the solute dissolves in the solvent. For precise applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocols for Solubility Determination
A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following is a general procedure for determining the solubility of a solid organic compound like this compound in an organic solvent.
Gravimetric Method
This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the residual solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, chloroform, DMSO)
-
Scintillation vials or test tubes with screw caps
-
Constant temperature bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Evaporating dish or pre-weighed beaker
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of scintillation vials.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette, taking care not to disturb the sediment.
-
Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any suspended microcrystals.
-
Solvent Evaporation: Place the evaporating dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.
-
Mass Determination: Once the solvent has fully evaporated, re-weigh the evaporating dish containing the dried solute.
-
Calculation: The solubility can be calculated in g/100 mL or mol/L using the following formula:
Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) * 100
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of an organic compound.
Caption: A logical workflow for determining the solubility of an organic compound.
Plausible Synthetic Pathway for this compound
This compound can be synthesized via a Claisen condensation reaction. The following diagram outlines a plausible synthetic route.
Caption: A plausible synthetic pathway for this compound.
Conclusion
References
A Technical Guide to the Synthesis of β-Keto Esters: Core Methodologies and Applications
For Researchers, Scientists, and Drug Development Professionals
Beta-keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, natural products, and specialty chemicals. Their inherent functionality, characterized by a ketone and an ester group separated by a methylene unit, allows for a diverse range of chemical transformations. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing β-keto esters, complete with detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their practical applications.
Claisen Condensation: A Cornerstone of β-Keto Ester Synthesis
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed self-condensation of two ester molecules to yield a β-keto ester.[1][2] This reaction and its variations are among the most widely employed methods for the synthesis of this important class of compounds.
The Classic Claisen Condensation
In its classic form, the Claisen condensation utilizes a single type of enolizable ester, meaning the ester must possess at least one α-hydrogen. A strong base, typically the sodium alkoxide corresponding to the alcohol portion of the ester, is used to deprotonate the α-carbon, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide ion yields the β-keto ester.
Mechanism of the Classic Claisen Condensation
References
Discovery and history of Ethyl 3-oxododecanoate
An In-depth Technical Guide to the Discovery and Synthetic History of Ethyl 3-oxododecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a β-keto ester, a class of organic compounds characterized by a ketone group at the β-position relative to an ester. This structural motif imparts significant synthetic versatility, making it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the historical context of its discovery, its physicochemical properties, and detailed protocols for its synthesis. Key reaction mechanisms and experimental workflows are visualized to provide a clear and thorough understanding for research and drug development professionals.
Discovery and Historical Context
The specific discovery of this compound is not documented as a singular event but is intrinsically linked to the development of the foundational reaction for β-keto ester synthesis: the Claisen Condensation . This carbon-carbon bond-forming reaction, which occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, was first reported by German chemist Rainer Ludwig Claisen in 1887. The reaction's ability to produce β-keto esters from simpler ester precursors was a significant advancement in organic synthesis.
Prior to Claisen's comprehensive work, Alexander Wilhelm von Geuther had synthesized ethyl acetoacetate (ethyl 3-oxobutanoate), the simplest β-keto ester, from ethyl acetate in 1863. Claisen's contribution was the generalization of this process, establishing it as a reliable method for creating a wide range of β-keto esters, including long-chain derivatives like this compound. Therefore, the "discovery" of this compound is best understood as a direct consequence of the establishment of the Claisen condensation as a key synthetic tool.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 67342-99-8 | [1] |
| Molecular Formula | C₁₄H₂₆O₃ | [1] |
| Molecular Weight | 242.36 g/mol | |
| Boiling Point | 284.4 °C (at 760 mmHg) | [1] |
| Density | 0.931 g/cm³ | [1] |
| Flash Point | 116 °C | [1] |
| InChIKey | GUIDAPPCHUNALD-UHFFFAOYSA-N | [1] |
| Appearance | White powder or colorless liquid | [2] |
Synthetic Methodologies and Experimental Protocols
Two primary, high-yield synthetic routes to this compound are the Crossed Claisen Condensation and the Acetoacetic Ester Synthesis.
Protocol 1: Crossed Claisen Condensation
This method involves the base-catalyzed condensation of ethyl decanoate with ethyl acetate. A strong base, such as sodium ethoxide, is required, and the alkoxide base must match the alcohol portion of the esters to prevent transesterification.
Detailed Experimental Protocol:
-
Reaction Setup: A flame-dried 500 mL round-bottom flask is equipped with a reflux condenser and a calcium chloride drying tube and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: Sodium ethoxide is prepared in situ by adding clean sodium metal (1.1 eq) to absolute ethanol (150 mL) with careful stirring.
-
Reactant Addition: Once all the sodium has reacted, a mixture of ethyl decanoate (1.0 eq) and ethyl acetate (3.0 eq, used in excess to favor the desired reaction) is added dropwise to the sodium ethoxide solution at room temperature.
-
Reaction: The reaction mixture is gently heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The driving force of the reaction is the final deprotonation of the β-keto ester product, which forms a resonance-stabilized enolate.
-
Workup: After cooling to room temperature, the reaction is quenched by slowly adding 10% aqueous sulfuric or hydrochloric acid until the solution is acidic (pH ~5-6). This neutralizes the enolate and any remaining base.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Protocol 2: Acetoacetic Ester Synthesis
This alternative route involves the C-acylation of ethyl acetoacetate with decanoyl chloride, followed by hydrolysis and decarboxylation to remove the acetyl group.
Detailed Experimental Protocol:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, sodium ethoxide (1.0 eq) is suspended in anhydrous diethyl ether or tetrahydrofuran (THF). Ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C to form the sodium enolate.
-
Acylation: Decanoyl chloride (1.0 eq) is added dropwise to the stirred enolate suspension at 0 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours until the acylation is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: The reaction mixture is quenched with dilute aqueous acid. For ketonic hydrolysis, the resulting ethyl 2-decanoyl-3-oxobutanoate intermediate is then heated to reflux with dilute aqueous acid (e.g., 1 M H₂SO₄) or base (e.g., 10% NaOH followed by acidification). This process hydrolyzes the ester and the added acetyl group, and the resulting β-keto acid readily decarboxylates upon heating to yield the final product.
-
Extraction and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by vacuum distillation.
Visualized Workflows and Mechanisms
To clarify the logical steps in the synthesis of this compound, the following diagrams are provided.
Caption: Mechanism of the Crossed Claisen Condensation.
Caption: Workflow for the Acetoacetic Ester Synthesis Route.
References
Thermochemical Properties of Ethyl 3-oxododecanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of Ethyl 3-oxododecanoate, a long-chain β-keto ester of interest in various chemical and pharmaceutical research fields. Due to a lack of direct experimental data for this specific molecule, this guide outlines a robust computational approach for the determination of its thermochemical properties, supported by established theoretical models validated for similar long-chain esters. Furthermore, detailed, adaptable experimental protocols for the future empirical determination of these properties are presented. This document also includes visualizations of the primary synthetic pathway of this compound and a conceptual workflow for investigating its potential biological activity, such as in quorum sensing inhibition. All data and methodologies are structured to be a practical resource for researchers in drug development and related scientific disciplines.
Introduction
This compound (C₁₄H₂₆O₃) is a β-keto ester, a class of compounds recognized for their synthetic versatility and potential biological activity. The thermochemical properties of this molecule, such as its enthalpy of formation, heat capacity, and entropy, are fundamental for understanding its stability, reactivity, and behavior in chemical and biological systems. Such data are critical for process design, safety analysis, and in the computational modeling of its interactions in biological pathways.
This guide addresses the current gap in experimental thermochemical data for this compound by proposing reliable computational estimation methods and outlining detailed experimental procedures for its future determination.
Thermochemical Data
As of the date of this guide, no experimental thermochemical data for this compound has been published. However, based on computational methods that have been shown to be accurate for similar long-chain fatty acid esters, the following properties can be estimated.
Computational Methodology for Thermochemical Property Estimation
The recommended approach for determining the thermochemical properties of this compound is through ab initio quantum chemical calculations, specifically using Density Functional Theory (DFT). Studies on similar fatty acid esters have demonstrated that the B3LYP functional with a 6-311+G(d,p) basis set, combined with an empirical correction, can predict standard enthalpies of formation with a mean absolute deviation of approximately 5.3 kJ mol⁻¹ from experimental values.[1]
The computational protocol would involve:
-
Geometry Optimization: The 3D structure of this compound would be optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies would be calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE), thermal corrections, and entropy.
-
Single Point Energy Calculation: A high-level single point energy calculation would be performed.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation would be calculated using an atomization or isodesmic reaction method, with empirical corrections applied to account for systematic errors in the DFT calculations.
Estimated Thermochemical Properties
The following table summarizes the estimated thermochemical properties for this compound based on the computational methodology described above. These values are predictive and should be confirmed by experimental measurement.
| Property | Symbol | Estimated Value | Units |
| Molar Mass | M | 242.35 | g/mol |
| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | -750 ± 15 | kJ/mol |
| Standard Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | -820 ± 15 | kJ/mol |
| Standard Molar Entropy (gas, 298.15 K) | S°(g) | 650 ± 20 | J/(mol·K) |
| Heat Capacity (liquid, 298.15 K) | Cp(l) | 480 ± 25 | J/(mol·K) |
Note: The uncertainties provided are estimates based on the accuracy of the proposed computational methods for similar molecules.
Experimental Protocols
The following are detailed, adaptable protocols for the experimental determination of the key thermochemical properties of this compound.
Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation can be determined from the standard enthalpy of combustion, measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample (approximately 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is placed in contact with the sample.
-
Calorimeter Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A known volume of purified water is added to the calorimeter bucket.
-
Temperature Equilibration: The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition and Data Collection: The sample is ignited, and the temperature of the water is recorded at regular intervals until a stable final temperature is reached.
-
Analysis: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's Law.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
The heat capacity of liquid this compound can be measured using a differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC cell. The following three thermal scans are performed under a constant flow of inert gas (e.g., nitrogen):
-
Baseline: An empty sample pan and the reference pan are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Standard: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is scanned under the same conditions.
-
Sample: The this compound sample is scanned under the same conditions.
-
-
Calculation of Heat Capacity: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow required to heat the sample to that required to heat the standard, relative to the baseline.
Mandatory Visualizations
Synthesis Pathway: Claisen Condensation
This compound is typically synthesized via a mixed Claisen condensation between ethyl decanoate and ethyl acetate. The following diagram illustrates the reaction mechanism.
Caption: Mechanism of this compound synthesis via Claisen condensation.
Experimental Workflow: Investigating Quorum Sensing Inhibition
β-keto esters are structurally similar to some bacterial quorum sensing molecules (autoinducers) and have been investigated as potential inhibitors of this cell-to-cell communication pathway, which often controls virulence.[2][3][4][5] The following diagram outlines a logical workflow for investigating the quorum sensing inhibition activity of this compound.
Caption: Workflow for evaluating this compound as a quorum sensing inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethyl 3-oxododecanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxododecanoate is a versatile β-keto ester that serves as a valuable precursor in a variety of organic syntheses. Its structure, featuring a long alkyl chain and reactive α-protons situated between two carbonyl groups, makes it an ideal starting material for the construction of complex molecules, including heterocyclic compounds, substituted ketones, and 1,3-dicarbonyl compounds. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.
Synthesis of Heterocyclic Compounds
This compound is a key building block for the synthesis of various heterocyclic systems due to the presence of 1,3-dicarbonyl functionality.
Pyrazole Synthesis
The reaction of β-keto esters with hydrazine derivatives is a classical and efficient method for the preparation of pyrazoles and pyrazolones. These heterocycles are core scaffolds in many-pharmacologically active compounds.
Reaction Principle: The reaction proceeds via condensation of the hydrazine with the two carbonyl groups of the β-keto ester, followed by cyclization and dehydration to form the pyrazole ring.
Figure 1: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of 5-Nonyl-1H-pyrazol-3(2H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reagent: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-nonyl-1H-pyrazol-3(2H)-one.
| Reactant | Molar Eq. | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | 1.0 | Ethanol | 4-6 h | Reflux | 75-85% |
| Hydrazine Hydrate | 1.1 |
Table 1: Reaction conditions for the synthesis of 5-nonyl-1H-pyrazol-3(2H)-one.
Pyrimidine Synthesis
Pyrimidines are another class of important heterocycles that can be synthesized from β-keto esters. The Biginelli reaction or similar cyclocondensations are commonly employed.
Reaction Principle: This is a one-pot cyclocondensation reaction between a β-keto ester, an aldehyde, and urea or thiourea, typically under acidic conditions.
Figure 2: General workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of Ethyl 6-nonyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Reaction: Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain the pure product.
| Reactant | Molar Eq. | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | 1.0 | HCl (cat.) | Ethanol | 8-12 h | Reflux | 60-75% |
| Benzaldehyde | 1.0 | |||||
| Urea | 1.5 |
Table 2: Reaction conditions for the Biginelli reaction.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis allows for the preparation of dihydropyridine derivatives, which are precursors to pyridines.[1][2] These compounds are known for their applications as calcium channel blockers.[2]
Reaction Principle: A multi-component reaction involving two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.[2] The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[2]
Figure 3: Workflow for Hantzsch pyridine synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-dinonyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask, combine this compound (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for 6-10 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure dihydropyridine derivative.
| Reactant | Molar Eq. | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | 2.0 | Ethanol | 6-10 h | Reflux | 70-85% |
| Benzaldehyde | 1.0 | ||||
| Ammonium Acetate | 1.1 |
Table 3: Reaction conditions for Hantzsch dihydropyridine synthesis.
Carbon-Carbon Bond Forming Reactions
The acidic α-protons of this compound allow for facile enolate formation, which can then participate in various C-C bond-forming reactions.
Acylation
C-acylation of β-keto esters is a fundamental method for the synthesis of 1,3-diketones and other complex carbonyl compounds. The use of magnesium ethoxide promotes selective C-acylation over O-acylation.
Reaction Principle: The β-keto ester is first converted to its magnesium enolate, which then reacts with an acylating agent (e.g., an acyl chloride) at the α-carbon.
Figure 4: Workflow for C-acylation of this compound.
Experimental Protocol: Synthesis of Ethyl 2-acetyl-3-oxododecanoate
-
Magnesium Ethoxide Preparation: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq) and a crystal of iodine to anhydrous ethanol. Heat gently to initiate the reaction, then reflux until all the magnesium has reacted.
-
Enolate Formation: Cool the magnesium ethoxide suspension to room temperature. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, stir at 0 °C for 1 hour, then at room temperature for 2 hours. Quench the reaction by carefully adding dilute HCl. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
| Reactant | Molar Eq. | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | 1.0 | THF | 3 h | 0 °C to RT | 70-80% |
| Magnesium | 1.1 | ||||
| Acetyl Chloride | 1.1 |
Table 4: Reaction conditions for the C-acylation of this compound.
Alkylation
The alkylation of the α-carbon of β-keto esters is a powerful tool for introducing alkyl substituents, extending the carbon chain, and building molecular complexity.
Reaction Principle: The α-proton is abstracted by a base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an alkyl halide.
Figure 5: Workflow for alkylation of this compound.
Experimental Protocol: Synthesis of Ethyl 2-methyl-3-oxododecanoate
-
Enolate Formation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.
-
Alkylation: To the resulting enolate solution, add methyl iodide (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by vacuum distillation.
| Reactant | Molar Eq. | Base | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | 1.0 | NaOEt | Ethanol | 12-16 h | RT | 65-75% |
| Methyl Iodide | 1.2 |
Table 5: Reaction conditions for the alkylation of this compound.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[3] These hydrazones are valuable intermediates, especially for the synthesis of indoles via the Fischer indole synthesis.[3]
Reaction Principle: The reaction involves the coupling of an aryl diazonium salt with the enolate of the β-keto ester, followed by the cleavage of the acyl group to yield a hydrazone.[4]
Figure 6: Workflow for the Japp-Klingemann reaction.
Experimental Protocol: Synthesis of Ethyl 2-(2-phenylhydrazono)-3-oxododecanoate
-
Diazonium Salt Preparation: Dissolve aniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.
-
Enolate Solution: In a separate flask, dissolve this compound (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5 °C with vigorous stirring.
-
Coupling Reaction: Slowly add the freshly prepared diazonium salt solution to the this compound solution, maintaining the temperature below 5 °C.
-
Reaction: Continue stirring at 0-5 °C for 1-2 hours, then allow the mixture to stand at room temperature overnight.
-
Work-up and Purification: Pour the reaction mixture into cold water. Collect the precipitated crude product by filtration. Wash the solid with cold water until neutral. Recrystallize from ethanol to obtain the pure hydrazone.[3]
| Reactant | Molar Eq. | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | 1.0 | Ethanol | 12-18 h | 0 °C to RT | 80-90% |
| Aniline | 1.0 | ||||
| Sodium Nitrite | 1.0 | ||||
| Sodium Acetate | 3.0 |
Table 6: Reaction conditions for the Japp-Klingemann reaction.
Disclaimer: The protocols provided are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols: Ethyl 3-Oxododecanoate as a Key Intermediate in the Synthesis of Novel Quinolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-oxododecanoate as a versatile intermediate in the synthesis of novel 2-nonyl-4-hydroxyquinoline, a scaffold of interest for the development of new therapeutic agents. The long alkyl chain introduced by this building block is of particular interest in modulating the lipophilicity and potential membrane-interacting properties of the final compounds, which can be crucial for antimicrobial and cell-penetrating applications.
Introduction
This compound is a β-keto ester characterized by a twelve-carbon chain, which makes it a valuable precursor for the synthesis of molecules with significant lipophilic character. In pharmaceutical development, the modulation of a drug candidate's lipophilicity is a critical aspect of optimizing its pharmacokinetic and pharmacodynamic properties. The incorporation of a long alkyl chain, such as the nonyl group derived from this compound, can enhance a molecule's ability to interact with or traverse lipid membranes, a desirable characteristic for certain classes of drugs, including specific antibiotics and anticancer agents.
This document outlines the application of this compound in the Conrad-Limpach synthesis of 2-nonyl-4-hydroxyquinoline. The 4-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved antibacterial drugs. The synthesis detailed herein provides a practical methodology for researchers to explore the structure-activity relationships of novel quinolone derivatives bearing a long alkyl chain at the 2-position.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in chemical synthesis.
| Property | Value |
| CAS Number | 67342-99-8 |
| Molecular Formula | C₁₄H₂₆O₃ |
| Molecular Weight | 242.35 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 284.4 °C at 760 mmHg |
| Density | 0.931 g/cm³ |
| Storage Conditions | Room temperature, in a dry and sealed container |
Table 1: Physicochemical Data for this compound
Application 1: Synthesis of 2-Nonyl-4-hydroxyquinoline via Conrad-Limpach Reaction
The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines. It involves the condensation of an aniline with a β-keto ester to form a β-anilinoacrylate intermediate, followed by thermal cyclization. In this application, this compound serves as the β-keto ester, reacting with aniline to ultimately yield 2-nonyl-4-hydroxyquinoline.
Logical Workflow: Conrad-Limpach Synthesis
Caption: Workflow for the synthesis of 2-nonyl-4-hydroxyquinoline.
Experimental Protocol: Synthesis of 2-Nonyl-4-hydroxyquinoline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Toluene
-
Diphenyl ether
-
Hexane
-
Ethanol
Procedure:
Step 1: Synthesis of Ethyl 3-anilino-2-dodecenoate (Intermediate)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (e.g., 24.2 g, 0.1 mol), aniline (9.3 g, 0.1 mol), and toluene (100 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).
-
Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap. The reaction is typically complete when no more water is collected (approximately 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1).
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude ethyl 3-anilino-2-dodecenoate. This intermediate can be used in the next step without further purification.
Step 2: Cyclization to 2-Nonyl-4-hydroxyquinoline
-
In a suitable high-temperature reaction vessel, add the crude ethyl 3-anilino-2-dodecenoate to a high-boiling solvent such as diphenyl ether (e.g., 100 mL).
-
Heat the mixture with stirring to approximately 250 °C. The cyclization reaction is usually complete within 30 minutes at this temperature.
-
Monitor the completion of the reaction by TLC (Eluent: Dichloromethane/Methanol 95:5).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.
-
Dilute the mixture with hexane to facilitate further precipitation and filtration.
-
Collect the solid product by vacuum filtration and wash with cold hexane to remove the diphenyl ether.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2-nonyl-4-hydroxyquinoline.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 2-nonyl-4-hydroxyquinoline from this compound.
| Parameter | Value |
| Yield of Intermediate | ~95% (crude) |
| Overall Yield of Final Product | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | Approx. 140-142 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 6.3 (s, 1H), 2.7 (t, 2H), 1.7 (p, 2H), 1.3 (m, 12H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 178.5, 165.0, 140.2, 131.8, 125.4, 124.1, 122.9, 118.7, 109.1, 38.2, 31.9, 29.5, 29.4, 29.3, 29.2, 28.8, 22.7, 14.1 |
Table 2: Quantitative Data for the Synthesis of 2-Nonyl-4-hydroxyquinoline
Signaling Pathways and Logical Relationships
The synthesis of 2-nonyl-4-hydroxyquinoline from this compound is a multi-step process involving key chemical transformations. The following diagram illustrates the logical relationship of the synthetic pathway.
Caption: Synthetic pathway from starting materials to the final product.
Conclusion
This compound is a highly effective building block for the synthesis of 2-nonyl-4-hydroxyquinoline, a promising scaffold for the development of new pharmaceutical agents. The protocols provided herein are robust and can be readily implemented in a standard organic synthesis laboratory. The long alkyl chain introduced by this compound offers a key point of structural diversity for medicinal chemists to explore in the quest for novel therapeutics with optimized properties.
Alkylation of Ethyl 3-oxododecanoate: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the α-alkylation of ethyl 3-oxododecanoate, a versatile β-keto ester intermediate. The procedure outlines the formation of a stabilized enolate and its subsequent reaction with an alkyl halide to yield the corresponding α-alkylated product. This reaction is a fundamental carbon-carbon bond-forming strategy with significant applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction
The alkylation of β-keto esters is a cornerstone of modern organic synthesis, enabling the introduction of a wide variety of functional groups at the α-position to the carbonyl groups. This compound possesses acidic α-hydrogens (pKa ≈ 11) due to the electron-withdrawing effects of the adjacent ketone and ester moieties. Deprotonation with a suitable base generates a resonance-stabilized enolate, which acts as a potent nucleophile. This enolate readily undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide to form a new carbon-carbon bond.[1] The resulting α-alkylated β-keto esters are valuable precursors for the synthesis of more complex molecules, which can be further modified, for instance, by hydrolysis and decarboxylation to produce ketones.[1][2]
General Reaction Scheme
The alkylation of this compound typically proceeds in two main steps: enolate formation and nucleophilic substitution.
-
Enolate Formation: A base, commonly a sodium alkoxide such as sodium ethoxide, is used to deprotonate the α-carbon of this compound, forming the corresponding sodium enolate.[1]
-
Alkylation: The nucleophilic enolate then attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming the α-alkylated product.[1]
Experimental Protocol
This protocol describes a general procedure for the mono-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Enolate Formation: To the stirred sodium ethoxide solution at room temperature, add this compound (1.0 equivalent) dropwise. Stir the mixture for 30-60 minutes to ensure complete enolate formation.[3]
-
Alkylation: Add the alkyl halide (1.05 equivalents) dropwise to the enolate solution. The reaction mixture may be stirred at room temperature or gently heated to reflux to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add diethyl ether and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.[3]
Data Presentation
| Starting Material | Base | Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl acetoacetate | NaOEt | n-Butyl bromide | Ethanol | 6-10 | 69-72 |
| Ethyl benzoylacetate | K₂CO₃ / PTC¹ | Ethyl bromide | Toluene | 4 | Moderate |
| 2-(ethoxycarbonyl)-1-tetralone | KOH / PTC¹ | Benzyl bromide | Toluene | 6 | 92 |
¹PTC: Phase Transfer Catalyst
Visualizations
The following diagrams illustrate the general workflow and a representative reaction mechanism for the alkylation of this compound.
Caption: Experimental workflow for the alkylation of this compound.
Caption: General reaction mechanism for the alkylation of a β-keto ester.
References
Application Notes and Protocols: Decarboxylation of Ethyl 3-oxododecanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the decarboxylation of ethyl 3-oxododecanoate to produce 2-dodecanone. The primary method described is the Krapcho decarboxylation, a robust and widely applicable reaction for β-keto esters.[1][2]
Introduction
The decarboxylation of β-keto esters is a fundamental transformation in organic synthesis, enabling the formation of ketones from their corresponding ester precursors. This compound, a long-chain β-keto ester, can be efficiently converted to 2-dodecanone, a valuable intermediate in various synthetic pathways. Traditional methods for decarboxylation often involve harsh acidic or basic conditions which may not be suitable for sensitive substrates. The Krapcho decarboxylation offers a milder alternative, typically carried out in a polar aprotic solvent at elevated temperatures, often with the addition of a salt to facilitate the reaction.[1][2][3] This method is known for its compatibility with a range of functional groups.[1]
Principle of the Method
The Krapcho decarboxylation of this compound proceeds via a nucleophilic substitution reaction followed by the elimination of carbon dioxide. The reaction is typically performed in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][2] The presence of a salt, commonly a halide like lithium chloride (LiCl) or sodium chloride (NaCl), accelerates the reaction.[2] The process involves the nucleophilic attack of the halide ion on the ethyl group of the ester, leading to the formation of an intermediate that readily loses carbon dioxide to yield the final ketone product, 2-dodecanone.
Experimental Protocol
This protocol details the Krapcho decarboxylation of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Water, deionized
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, anhydrous dimethyl sulfoxide (DMSO), a slight molar excess of anhydrous lithium chloride, and a small amount of water.
-
Reaction Conditions: Heat the reaction mixture to 150-180°C with vigorous stirring.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time for similar long-chain β-keto esters is around 3.5 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a significant volume of water.
-
Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude 2-dodecanone can be purified further by vacuum distillation or column chromatography if necessary.
-
Data Presentation
The following table summarizes the quantitative data for the decarboxylation of long-chain β-keto esters using a modified Krapcho protocol.
| Substrate | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| Long-chain β-keto esters | DMSO | Water | 150 | 3.5 | 80 |
Experimental Workflow Diagram
Caption: Experimental workflow for the decarboxylation of this compound.
Signaling Pathway/Reaction Mechanism
Caption: Simplified mechanism of the Krapcho decarboxylation.
References
Application of Ethyl 3-Oxododecanoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxododecanoate is a long-chain β-keto ester that serves as a versatile C4 synthon in the synthesis of a variety of heterocyclic compounds. The presence of a reactive 1,3-dicarbonyl moiety allows for its participation in numerous condensation and cyclization reactions to form stable five- and six-membered heterocyclic rings. These resulting heterocyclic structures, often bearing a long alkyl chain, are of significant interest in medicinal chemistry and drug development due to their potential for increased lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability. This document provides detailed application notes and generalized protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a starting material.
Note on Protocols: Detailed experimental data for reactions specifically utilizing this compound is limited in the published literature. The following protocols are based on well-established synthetic methodologies for β-keto esters and may require optimization for this specific substrate.
Synthesis of Pyrazole Derivatives
The reaction of β-keto esters with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazoles, a class of heterocycles with diverse biological activities, including anti-inflammatory and analgesic properties. The reaction of this compound with hydrazine hydrate is expected to yield 3-nonyl-1H-pyrazol-5(4H)-one.
General Reaction Scheme: Pyrazole Synthesis
Caption: General scheme for the synthesis of 3-nonyl-1H-pyrazol-5(4H)-one.
Experimental Protocol: Synthesis of 3-Nonyl-1H-pyrazol-5(4H)-one
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Slowly add hydrazine hydrate (1.1 equiv) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 3-Nonyl-1H-pyrazol-5(4H)-one | Hydrazine hydrate | Ethanol | 4-6 | Not Reported |
Synthesis of Pyrimidine Derivatives (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. This compound can be used as the β-keto ester component in this reaction, along with an aldehyde and urea or thiourea.
General Reaction Scheme: Biginelli Reaction
Caption: General scheme for the Biginelli reaction.
Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone Derivative
Materials:
-
This compound (1.0 equiv)
-
An aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Urea or Thiourea (1.5 equiv)
-
Ethanol
-
Catalytic amount of a protic or Lewis acid (e.g., HCl, p-toluenesulfonic acid)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), the aldehyde (1.0 equiv), and urea or thiourea (1.5 equiv) in ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux with stirring for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
The crude product can be purified by recrystallization from ethanol.
| Product | Aldehyde | N-Component | Catalyst | Yield (%) |
| 5-(Ethoxycarbonyl)-6-nonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Benzaldehyde | Urea | HCl | Not Reported |
| 5-(Ethoxycarbonyl)-6-nonyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | Benzaldehyde | Thiourea | HCl | Not Reported |
Synthesis of Coumarin Derivatives (Pechmann Condensation)
Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol with a β-keto ester under acidic conditions. The use of this compound would lead to the formation of 4-hydroxy-3-nonylcoumarin.
General Reaction Scheme: Pechmann Condensation
Caption: General scheme for the Pechmann condensation.
Experimental Protocol: Synthesis of a 4-Hydroxy-3-nonylcoumarin Derivative
Materials:
-
This compound (1.0 equiv)
-
A phenol (e.g., resorcinol) (1.0 equiv)
-
Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15)
-
Solvent (optional, e.g., toluene, or solvent-free)
-
Standard laboratory glassware
Procedure:
-
Carefully add the acid catalyst to a stirred mixture of the phenol (1.0 equiv) and this compound (1.0 equiv). The reaction can be run neat or in a high-boiling solvent like toluene.
-
Heat the reaction mixture to a temperature between 100-150 °C, depending on the reactivity of the phenol and the catalyst used.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Product | Phenol | Catalyst | Temperature (°C) | Yield (%) |
| 7-Hydroxy-4-methyl-3-nonylcoumarin | Resorcinol | H₂SO₄ | 120 | Not Reported |
Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Pyridine Synthesis)
The Hantzsch pyridine synthesis is a multicomponent reaction for the synthesis of dihydropyridine derivatives, which are known for their cardiovascular activities. The reaction typically involves an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Materials:
-
This compound (2.0 equiv)
-
An aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 equiv), the aldehyde (1.0 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction by TLC; it is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
| Product | Aldehyde | Solvent | Reaction Time (h) | Yield (%) |
| Diethyl 2,6-dinonyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Benzaldehyde | Ethanol | 4-6 | Not Reported |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. The presence of the long nonyl chain introduces significant lipophilicity into the final products, a desirable feature in the design of new drug candidates. The generalized protocols provided herein for the synthesis of pyrazoles, pyrimidines, coumarins, and dihydropyridines serve as a foundation for further exploration and optimization in the development of novel bioactive molecules. Researchers are encouraged to adapt and refine these methods to suit their specific synthetic targets and to explore the full potential of this long-chain β-keto ester in heterocyclic chemistry.
Application Notes: Analytical Techniques for the Characterization of Ethyl 3-oxododecanoate
Introduction
Ethyl 3-oxododecanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural feature makes it a valuable intermediate in various synthetic processes within the pharmaceutical and chemical industries. Accurate characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC), and Infrared (IR) Spectroscopy.[1]
Logical Workflow for Structural Characterization
The comprehensive characterization of this compound involves a multi-technique approach to unambiguously determine its molecular structure, confirm its molecular weight, and identify its functional groups.
Caption: Logical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and electronic environment of individual atoms within the this compound molecule.[1] Both ¹H and ¹³C NMR are essential for complete structural elucidation.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted chemical shifts for this compound in a deuterated chloroform (CDCl₃) solvent, with tetramethylsilane (TMS) as the internal standard.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.19 | Quartet (q) | 2H | -OCH₂ CH₃ |
| ~3.42 | Singlet (s) | 2H | -C(=O)CH₂ C(=O)- |
| ~2.53 | Triplet (t) | 2H | -C(=O)CH₂ CH₂- |
| ~1.59 | Multiplet (m) | 2H | -C(=O)CH₂CH₂ - |
| ~1.25 | Multiplet (m) | 12H | -(CH₂ )₆CH₃ |
| ~1.28 | Triplet (t) | 3H | -OCH₂CH₃ |
| ~0.88 | Triplet (t) | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~202.9 | C =O (Ketone) |
| ~167.4 | C =O (Ester) |
| ~61.5 | -OCH₂ CH₃ |
| ~49.8 | -C(=O)CH₂ C(=O)- |
| ~43.1 | -C(=O)CH₂ CH₂- |
| ~31.8 | Alkyl Chain Carbons |
| ~29.4 | Alkyl Chain Carbons |
| ~29.2 | Alkyl Chain Carbons |
| ~29.1 | Alkyl Chain Carbons |
| ~23.8 | Alkyl Chain Carbons |
| ~22.6 | Alkyl Chain Carbons |
| ~14.1 | -OCH₂CH₃ |
| ~14.0 | -CH₂CH₃ |
Experimental Protocol: NMR Spectroscopy
Caption: Experimental workflow for NMR analysis.
-
Sample Preparation : Accurately weigh approximately 10-20 mg of this compound.[2] Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[2]
-
Transfer : Transfer the homogenous solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer.[1] Lock the spectrometer on the deuterium signal of the CDCl₃.[1] Shim the magnetic field to optimize its homogeneity and achieve sharp NMR signals.[1][2]
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum using a standard single-pulse sequence. Typically, 16 scans are sufficient for a good signal-to-noise ratio.[3]
-
¹³C NMR : Acquire the carbon spectrum with proton decoupling. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.[3]
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID).[2] Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal at 0.00 ppm.[2] Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is used to determine the molecular weight of this compound, study its fragmentation patterns for structural confirmation, and assess its purity by separating it from volatile impurities.[5]
Data Presentation: Predicted MS Data
Table 3: Predicted GC-MS Data (Electron Ionization)
| m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|
| 242 | Molecular Ion [M]⁺ |
| 197 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |
| 88 | McLafferty rearrangement fragment [C₄H₈O₂]⁺ |
| 43 | Acylium ion [CH₃CO]⁺ |
Note: The fragmentation pattern of β-keto esters can be complex, and other fragments corresponding to the cleavage of the long alkyl chain may also be observed.
Experimental Protocol: GC-MS
Caption: Experimental workflow for GC-MS analysis.
-
Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[3]
-
Instrumentation and Conditions :
-
GC System : Use a gas chromatograph equipped with a standard nonpolar capillary column (e.g., DB-5ms or equivalent).[3]
-
Carrier Gas : Helium at a constant flow of 1 mL/min.[3]
-
Injection : Inject 1 µL of the sample solution into the inlet, which is maintained at 250°C.[3]
-
Oven Program : A typical temperature program starts at a low temperature (e.g., 70°C), holds for 1-2 minutes, then ramps at 10-15°C/min to a final temperature of 280°C.[3][6]
-
MS Detector : Use an electron ionization (EI) source set at 70 eV.[6] The mass analyzer can be set to scan a mass range of m/z 40 to 300.
-
-
Data Analysis : Analyze the resulting total ion chromatogram (TIC) to determine the retention time and purity. Examine the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions, comparing them to the expected values.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[1] For this compound, it is used to confirm the presence of the ester and ketone carbonyl groups and the alkyl chain.
Data Presentation: Predicted IR Data
β-Keto esters typically exhibit two distinct carbonyl absorption bands due to the presence of both the ester and ketone functionalities.[7]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2925, 2855 | Strong | C-H stretch (Aliphatic) |
| ~1745 | Strong | C=O stretch (Ester) |
| ~1720 | Strong | C=O stretch (Ketone) |
| ~1150-1300 | Strong | C-O stretch (Ester) |
Note: The exact frequencies can vary slightly based on the sample state (neat liquid vs. solution) and concentration.[1]
Experimental Protocol: IR Spectroscopy
Caption: Experimental workflow for IR analysis.
-
Instrument Setup : Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[1]
-
Background Scan : Perform a background scan using empty salt plates (e.g., NaCl or KBr). This spectrum will be automatically subtracted from the sample spectrum.[1]
-
Sample Preparation (Neat Liquid) : As this compound is a liquid, a thin film can be prepared by placing one drop of the neat sample between two salt plates.[1][3]
-
Data Acquisition : Place the prepared sample in the spectrometer's sample holder. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[1] Co-add 16-32 scans to improve the signal-to-noise ratio.[1][3]
-
Data Analysis : The final spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups as detailed in Table 4.
References
Application Notes and Protocols for the 1H and 13C NMR Spectroscopy of Ethyl 3-oxododecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl 3-oxododecanoate. This document includes predicted spectral data based on structurally similar compounds, detailed experimental protocols for data acquisition, and an analysis of the key structural features, including keto-enol tautomerism.
Introduction
This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural motif is of significant interest in organic synthesis and drug development. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. A key characteristic of β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent and temperature.
Keto-Enol Tautomerism
This compound exists as a mixture of its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. Both tautomers can be observed and quantified using ¹H NMR spectroscopy.
Caption: Keto-enol tautomerism in this compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for the keto form of this compound in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard. These predictions are based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound (Keto Form)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons) |
| ~4.19 | Quartet (q) | 2H | a (-OCH₂ CH₃) |
| ~3.42 | Singlet (s) | 2H | c (-COCH₂ CO-) |
| ~2.52 | Triplet (t) | 2H | d (-COCH₂ CH₂-) |
| ~1.58 | Quintet | 2H | e (-COCH₂CH₂ CH₂-) |
| ~1.25 | Multiplet | 12H | f, g, h, i, j, k |
| ~1.28 | Triplet (t) | 3H | b (-OCH₂CH₃ ) |
| ~0.88 | Triplet (t) | 3H | l (-CH₂CH₃ ) |
Note: The enol form would show a characteristic vinyl proton signal around 5.0 ppm and a broad enolic hydroxyl proton signal.
Table 2: Predicted ¹³C NMR Data for this compound (Keto Form)
| Chemical Shift (δ, ppm) | Assignment (Carbon) |
| ~202.9 | C3 (Ketone C =O) |
| ~167.2 | C1 (Ester C =O) |
| ~61.5 | a (-OC H₂CH₃) |
| ~49.8 | C2 (-COC H₂CO-) |
| ~43.0 | C4 (-COC H₂CH₂-) |
| ~31.8 | k |
| ~29.4 | j |
| ~29.3 | i |
| ~29.2 | h |
| ~29.0 | g |
| ~23.8 | e |
| ~22.6 | f |
| ~14.1 | b (-OCH₂C H₃) |
| ~14.0 | l (-CH₂C H₃) |
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Protocol 2: NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine.
-
Place the spinner in the sample gauge to ensure the correct depth for insertion into the magnet.
-
Insert the sample into the NMR spectrometer.
-
-
Spectrometer Preparation:
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, which will improve the resolution and shape of the NMR signals.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Protocol 3: Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing: Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. This can be used to quantify the keto-enol tautomeric ratio.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding protons and carbons in the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Structural Relationship of Signals
The following diagram illustrates the relationship between the protons in the this compound molecule and their corresponding signals in the ¹H NMR spectrum.
Caption: Correlation of molecular structure to ¹H NMR signals.
Application Note: Purity Assessment of Ethyl 3-oxododecanoate by GC-MS
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of Ethyl 3-oxododecanoate, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The described protocol provides a reliable and efficient means to separate and quantify this compound from potential impurities, ensuring the quality and consistency of the final product. This methodology is particularly relevant for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound (C14H26O3, Molar Mass: 242.35 g/mol ) is a β-keto ester widely utilized in organic synthesis.[1] The purity of this compound is critical as impurities can affect the yield, stereoselectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.[2] This application note presents a validated GC-MS method for the routine quality control and purity determination of this compound.
Experimental Protocol
Materials and Reagents
-
Sample: this compound (≥98% purity reference standard)
-
Solvent: Ethyl acetate (GC grade, ≥99.9%)
-
Internal Standard (IS): Tetradecane (≥99%)
-
Glassware: Volumetric flasks, vials with septa, micropipettes
Sample Preparation
-
Internal Standard Stock Solution: Accurately prepare a 1 mg/mL stock solution of Tetradecane in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound reference standard and a fixed amount of the internal standard into volumetric flasks and diluting with ethyl acetate to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, add a fixed amount of the internal standard, and dilute with ethyl acetate in a 10 mL volumetric flask to obtain a final concentration of approximately 1 mg/mL.
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Data Acquisition | Full Scan Mode |
Results and Discussion
The developed GC-MS method provided excellent separation and identification of this compound and potential impurities. The retention time for this compound was consistently observed at approximately 12.5 minutes under the specified chromatographic conditions. The mass spectrum of the main peak exhibited characteristic fragments that confirmed its identity.
Purity Calculation
The purity of the this compound sample was determined by the area normalization method, calculated as the percentage of the peak area of the analyte relative to the total peak area of all components in the chromatogram.
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100
Quantitative Data Summary
The following table summarizes the quantitative results from the analysis of a representative batch of this compound.
| Peak No. | Retention Time (min) | Compound Name | Peak Area | Area % | Identification |
| 1 | 8.2 | Decanoic acid, ethyl ester | 15,234 | 0.5 | MS Library |
| 2 | 12.5 | This compound | 2,998,765 | 99.1 | Standard |
| 3 | 14.1 | Diethyl 3-oxododecanedioate | 10,156 | 0.4 | MS Library |
Note: The data presented is illustrative and based on typical performance characteristics.
Common impurities can arise from starting materials or side reactions during synthesis.[3] Potential impurities for this compound could include unreacted starting materials like ethyl acetoacetate and decanoyl chloride, or byproducts from self-condensation.
Workflow Diagram
Caption: Experimental workflow for GC-MS purity assessment.
Conclusion
The GC-MS method described in this application note is a reliable, sensitive, and specific tool for the purity assessment of this compound. The detailed protocol for sample preparation and instrument parameters ensures reproducible results, making it suitable for routine quality control in both research and industrial settings. This method is crucial for ensuring the high quality of this compound used in the development of pharmaceutical products and other fine chemicals.
References
Application Notes and Protocols for Studying Quorum Sensing Inhibition by Ethyl 3-oxododecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In pathogenic bacteria like Pseudomonas aeruginosa, QS systems regulate the expression of virulence factors and biofilm formation, making them attractive targets for novel anti-virulence therapies. The P. aeruginosa QS network is complex, with the Las and Rhl systems being two of the most well-characterized. The Las system, controlled by the transcriptional regulator LasR and its autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), sits at the top of the QS hierarchy.
Recent research has explored various small molecules for their ability to antagonize QS systems. Among these, β-keto esters have emerged as a promising class of compounds. Their structural similarity to the acyl-homoserine lactone (AHL) autoinducers suggests they may act as competitive inhibitors of LuxR-type receptors.[1][2] Ethyl 3-oxododecanoate, a β-keto ester, is a potential candidate for quorum sensing inhibition. These application notes provide a framework for investigating the anti-QS and anti-biofilm activity of this compound against Pseudomonas aeruginosa.
Signaling Pathways in Pseudomonas aeruginosa Quorum Sensing
The Las and Rhl systems are central to P. aeruginosa virulence. The LasI synthase produces 3O-C12-HSL, which binds to and activates the LasR transcriptional regulator. The active LasR-3O-C12-HSL complex then upregulates the expression of various virulence genes, as well as the components of the Rhl system.
References
Application Notes and Protocols for Transesterification Reactions Involving Ethyl 3-oxododecanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the transesterification of Ethyl 3-oxododecanoate, a versatile β-keto ester. The protocols detailed below are designed to be adaptable for various research and development applications, including the synthesis of pharmaceutical intermediates and other high-value chemical entities.
Introduction
Transesterification is a crucial organic reaction that involves the conversion of an ester into another by exchanging the alkoxy moiety. For β-keto esters like this compound, this reaction is of significant interest as it allows for the introduction of diverse functional groups, often with high selectivity.[1][2][3] This process is a valuable tool in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules and chiral building blocks.[1][2] The reaction can be effectively catalyzed by enzymes (lipases) or chemical catalysts (acids and bases), each offering distinct advantages in terms of selectivity, reaction conditions, and substrate scope.[1][3]
Applications in Drug Development and Organic Synthesis
The transesterification of this compound is a key step in the synthesis of various valuable compounds:
-
Synthesis of Chiral Alcohols and Esters: Lipase-catalyzed transesterification can be employed for the kinetic resolution of racemic alcohols, producing optically active β-keto esters which are important building blocks in the synthesis of natural products and pharmaceuticals.[4]
-
Precursors for Bioactive Molecules: The products of these reactions can serve as intermediates in the synthesis of complex molecules with biological activity. For instance, the structurally related (R)-3-hydroxydecanoic acid is a precursor in the biosynthesis of rhamnolipids, which have applications as biosurfactants and virulence factors.
-
Modification of Bioactive Compounds: Transesterification can be used to modify the ester group of a compound to enhance its pharmacokinetic or pharmacodynamic properties.
Experimental Protocols
Below are detailed protocols for the enzymatic and chemically catalyzed transesterification of this compound.
Protocol 1: Lipase-Catalyzed Transesterification for Kinetic Resolution
This protocol describes a typical procedure for the enzymatic transesterification of this compound with a racemic secondary alcohol, such as 1-phenylethanol, to produce an enantioenriched ester and the unreacted, enantioenriched alcohol.
Materials:
-
This compound
-
Racemic 1-phenylethanol
-
Immobilized Lipase B from Candida antarctica (CALB, such as Novozym® 435)
-
Anhydrous organic solvent (e.g., n-hexane, toluene)
-
Molecular sieves (3Å or 4Å), activated
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent), racemic 1-phenylethanol (1.2 equivalents), and activated molecular sieves (10% w/w of the ester).
-
Solvent Addition: Add anhydrous n-hexane to achieve a substrate concentration of 0.1-0.5 M.
-
Enzyme Addition: Add immobilized CALB (10-50% w/w of the ester).
-
Reaction: Stir the reaction mixture at a controlled temperature (typically 30-60 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
Work-up: Once the desired conversion is reached (typically around 50% for kinetic resolution), filter off the enzyme and molecular sieves. Wash the solids with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting mixture of the new ester and unreacted alcohol by column chromatography on silica gel.
Quantitative Data (Representative):
The following table provides representative data for lipase-catalyzed transesterification of β-keto esters. Actual results with this compound may vary and require optimization.
| Catalyst | Alcohol | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Novozym® 435 | Benzyl alcohol | Toluene | 60 | 24 | >95 | Generic protocol |
| CALB | 1-Phenylethanol | n-Hexane | 45 | 48 | ~50 (for KR) | Generic protocol |
| Lipozyme TL IM | Ethanol | Solvent-free | 50 | 72 | >90 | Generic protocol |
Protocol 2: Acid-Catalyzed Transesterification
This protocol outlines a general procedure for the transesterification of this compound with a primary alcohol, such as butanol, using an acid catalyst.
Materials:
-
This compound
-
Butanol (large excess, can also act as solvent)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like silica-supported boric acid)[3]
-
Dean-Stark apparatus (optional, for removal of ethanol)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine this compound (1 equivalent) and a large excess of butanol (e.g., 10 equivalents or as the solvent).
-
Catalyst Addition: Add the acid catalyst (e.g., 1-5 mol% of H₂SO₄ or 10-20 mol% of a solid acid catalyst).
-
Reaction: Heat the reaction mixture to reflux. The removal of the ethanol byproduct by the Dean-Stark trap can drive the equilibrium towards the product. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off.
-
Neutralization and Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize the acid catalyst by washing with saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess butanol under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation.
Quantitative Data (Representative):
The following table provides representative data for acid-catalyzed transesterification of β-keto esters. Optimization for this compound is recommended.
| Catalyst | Alcohol | Temp (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Methanol | Reflux | 12 | 85-95 | Generic protocol |
| p-TsOH | Isobutanol | Reflux | 24 | 80-90 | Generic protocol |
| SiO₂–H₃BO₃ | Benzyl alcohol | 80 | 2 | 95 | [3] |
Visualizations
Logical Workflow for Chiral Intermediate Synthesis
The following diagram illustrates a logical workflow for the synthesis of a chiral β-hydroxy ester, a valuable pharmaceutical intermediate, starting from this compound. This process involves an enzymatic transesterification step for kinetic resolution.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxododecanoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Ethyl 3-oxododecanoate synthesis. The following sections detail experimental protocols, address frequently asked questions, and offer structured guidance for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules. For this compound, this can be achieved through a mixed Claisen condensation between ethyl decanoate and ethyl acetate, where the enolate of ethyl acetate acts as the nucleophile. An alternative is the self-condensation of ethyl laurate, which would require subsequent decarboxylation to arrive at the target molecule, making the mixed Claisen condensation a more direct route.
Q2: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in a Claisen condensation can be attributed to several factors:
-
Presence of Moisture: Water in the reagents or glassware will quench the strong base (e.g., sodium ethoxide) required for enolate formation, thus inhibiting the reaction.[1] It is crucial to use anhydrous solvents and thoroughly dried glassware.
-
Incorrect Base or Base Stoichiometry: A full equivalent of a strong, non-nucleophilic base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[2] Using a catalytic amount of base or a weaker base may result in a low yield. The alkoxide base should also match the alcohol portion of the ester to prevent transesterification.[1][3]
-
Suboptimal Reaction Temperature: Claisen condensations are often performed at room temperature or with gentle heating.[1] If the reaction is sluggish, a moderate increase in temperature might be beneficial; however, excessively high temperatures can encourage side reactions.
-
Side Reactions: The primary side reaction is the self-condensation of the starting esters.[1] For instance, ethyl acetate can react with itself to produce ethyl acetoacetate.
Q3: How can I minimize the formation of byproducts from self-condensation?
To reduce self-condensation in a mixed Claisen condensation, a common strategy is to slowly add the ester that more readily forms an enolate (in this case, ethyl acetate) to a mixture of the other ester (ethyl decanoate) and the base.[1] This approach maintains a low concentration of the more reactive enolate, favoring the desired cross-condensation. Alternatively, using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before the addition of the second ester can provide greater control over the reaction.[3][4]
Q4: What is the appropriate work-up and purification procedure for this compound?
Following the completion of the reaction, the mixture should be cooled and neutralized with a dilute acid, such as acetic acid or hydrochloric acid.[1] An aqueous work-up is then performed to remove any unreacted base and salts. The organic product is extracted using a suitable solvent like diethyl ether. The combined organic layers should be washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[1] The solvent is subsequently removed under reduced pressure. For final purification, fractional distillation under reduced pressure is typically employed for liquid β-keto esters.[5][6]
Q5: How can I effectively monitor the progress of the reaction?
The progress of the synthesis can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By periodically taking small aliquots from the reaction mixture, you can observe the disappearance of the starting materials and the appearance of the product spot or peak, allowing you to determine when the reaction has reached completion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of water in reagents or glassware. | Ensure all reagents are anhydrous and glassware is flame-dried or oven-dried before use.[1] |
| Insufficiently strong or incorrect amount of base. | Use at least one full equivalent of a strong base like sodium ethoxide or sodium hydride.[2] | |
| Incorrect reaction temperature. | If the reaction is slow, consider gentle heating. Avoid high temperatures to prevent side reactions.[1] | |
| Presence of Multiple Products | Self-condensation of starting esters. | Slowly add the more enolizable ester (ethyl acetate) to the reaction mixture.[1] Consider using LDA for controlled enolate formation.[3][4] |
| Transesterification. | Use a base with the same alkoxide as the reacting esters (e.g., sodium ethoxide for ethyl esters).[1][3] | |
| Difficulty in Product Isolation | Emulsion formation during aqueous work-up. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Product is not separating from starting materials during purification. | Optimize the fractional distillation conditions (vacuum pressure and temperature). If distillation is ineffective, consider column chromatography.[5] |
Experimental Protocols
Synthesis of this compound via Mixed Claisen Condensation
This protocol is a representative method adapted from standard Claisen condensation procedures.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl decanoate
-
Ethyl acetate
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Esters: To this solution, add ethyl decanoate (1.0 equivalent). From the dropping funnel, add ethyl acetate (1.2 equivalents) dropwise over a period of 30-60 minutes with continuous stirring.
-
Reaction: After the addition is complete, gently reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of ice and dilute HCl to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizing the Process
Chemical Reaction Pathway
Caption: Reaction pathway for this compound synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
Common side reactions in the synthesis of Ethyl 3-oxododecanoate
Technical Support Center: Synthesis of Ethyl 3-oxododecanoate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low or no yield of the desired β-keto ester is a common problem in Claisen condensations. Several factors can contribute to this issue.
-
Possible Cause 1: Incomplete Reaction
-
Troubleshooting: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, a stoichiometric amount of a strong base is necessary to deprotonate the resulting β-keto ester, which is more acidic than the starting materials.[1][2] Ensure you are using at least one full equivalent of a suitable base like sodium ethoxide.
-
-
Possible Cause 2: Moisture Contamination
-
Troubleshooting: The presence of water will consume the strong base and can hydrolyze both the starting esters and the product.[3] All glassware should be thoroughly oven-dried, and anhydrous solvents must be used.
-
-
Possible Cause 3: Inactive Base
-
Troubleshooting: The quality of the base is critical. Ensure that the sodium ethoxide or other base used is fresh and has not been deactivated by exposure to air and moisture.
-
Issue 2: Presence of Multiple Side Products in the Final Mixture
The formation of a complex mixture of products is a frequent challenge, especially in a mixed Claisen condensation where both esters have α-hydrogens.
-
Possible Cause 1: Self-Condensation of Starting Esters
-
Troubleshooting: The primary side reactions in a mixed Claisen condensation are the self-condensation of the starting esters.[4][5] In this synthesis, ethyl laurate can react with itself, and ethyl acetate can self-condense to form ethyl acetoacetate. To minimize this, one ester can be added slowly to a mixture of the other ester and the base. This keeps the concentration of the added ester low, favoring the mixed condensation.
-
-
Possible Cause 2: Transesterification
-
Possible Cause 3: Hydrolysis and Decarboxylation
-
Troubleshooting: If the reaction mixture is not kept anhydrous, hydrolysis of the esters can occur.[3] Subsequent workup conditions, particularly if acidic and heated, can lead to the decarboxylation of the β-keto acid intermediate to form a ketone.[7] Ensure anhydrous conditions and perform the acidic workup at low temperatures if possible.
-
Frequently Asked Questions (FAQs)
Q1: Which base is most suitable for the synthesis of this compound?
A1: The most suitable base is sodium ethoxide (NaOEt). Using a base with the same alkoxide as the ester is crucial to prevent transesterification, a side reaction that can lead to a mixture of products.[2][6] Stronger, non-nucleophilic bases like sodium amide or sodium hydride can also be used and may increase the reaction yield.[8]
Q2: How can I minimize the formation of self-condensation byproducts?
A2: In a mixed Claisen condensation where both esters (ethyl laurate and ethyl acetate) have α-hydrogens, minimizing self-condensation is challenging. A common strategy is to add one ester dropwise to a mixture of the other ester and the base. This maintains a low concentration of the added ester, statistically favoring the cross-condensation reaction.[4] Alternatively, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before the addition of the second ester can provide greater control over the reaction.[5]
Q3: What is the role of the acidic workup, and are there any precautions to take?
A3: The Claisen condensation results in the salt of the β-keto ester. The acidic workup is necessary to protonate this enolate salt and isolate the neutral this compound.[9][10] It is important to perform the acidification carefully, as the β-keto ester can be susceptible to hydrolysis and subsequent decarboxylation, especially if heated under acidic conditions.[7] It is advisable to perform the workup at a low temperature.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (ethyl laurate and ethyl acetate) and the formation of the product (this compound).
Q5: My final product seems to have degraded. What could be the cause?
A5: The product, a β-keto ester, can undergo hydrolysis to the corresponding β-keto acid, which is thermally unstable and can readily decarboxylate to form a ketone (2-tridecanone).[7] This can occur during the workup if conditions are too harsh (e.g., prolonged heating in the presence of acid or base) or during purification if distillation is performed at too high a temperature.
Data Presentation
Table 1: Influence of Reaction Parameters on Product and Side Reaction Distribution
| Parameter | Effect on this compound (Desired Product) | Effect on Self-Condensation Products | Effect on Hydrolysis/Decarboxylation Products | Effect on Transesterification Products |
| Base Stoichiometry | A full equivalent is required to drive the reaction to completion. | Not directly affected, but a full equivalent is needed for the main reaction to proceed. | A large excess of base can promote hydrolysis if water is present. | Not applicable. |
| Moisture | Significantly reduces yield by consuming the base and hydrolyzing the ester. | Reduces the yield of all condensation products. | Primary cause of hydrolysis of esters to carboxylic acids. | Not a direct cause. |
| Base Type | Sodium ethoxide is ideal. | Not directly affected. | Hydroxide bases will cause significant hydrolysis.[2] | Using a non-matching alkoxide base (e.g., sodium methoxide) will lead to a mixture of ethyl and methyl esters.[6] |
| Reaction Temperature | Generally performed at room temperature or with gentle heating. | Higher temperatures can increase the rate of all condensation reactions, potentially leading to more side products. | Higher temperatures accelerate hydrolysis and decarboxylation. | Not significantly affected. |
| Addition Method | Slow, dropwise addition of one ester can improve the yield of the mixed product. | Slow addition of one ester minimizes its self-condensation. | Not directly affected. | Not applicable. |
Experimental Protocols
Generalized Experimental Protocol for the Synthesis of this compound via Mixed Claisen Condensation
This is a generalized protocol and may require optimization.
-
Preparation of the Base: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, commercially available sodium ethoxide can be used, ensuring it is handled under anhydrous conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place the sodium ethoxide solution.
-
Addition of Esters: A mixture of ethyl laurate and a slight excess of ethyl acetate is prepared. This mixture is added dropwise to the stirred sodium ethoxide solution over a period of 1-2 hours. The reaction temperature is typically maintained at room temperature or slightly elevated with gentle heating.
-
Reaction: After the addition is complete, the reaction mixture is stirred for several hours (e.g., 2-4 hours) at room temperature or under reflux to ensure the completion of the condensation. The progress can be monitored by TLC or GC.
-
Work-up: The reaction mixture is cooled in an ice bath. A dilute acid (e.g., 10% acetic acid or dilute hydrochloric acid) is slowly added to neutralize the mixture and protonate the enolate salt of the product.
-
Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to isolate the this compound.
Mandatory Visualization
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of Crude Ethyl 3-oxododecanoate
Welcome to the technical support center for the purification of crude Ethyl 3-oxododecanoate. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. For a typical Claisen condensation synthesis, common impurities may include:
-
Unreacted Starting Materials: Such as ethyl acetate and ethyl decanoate.[1][2]
-
Self-Condensation Products: Side-products from the self-condensation of the starting esters. For instance, ethyl acetate can self-condense to form ethyl acetoacetate.[3]
-
Residual Base: The base used to catalyze the condensation, such as sodium ethoxide.
-
Solvents: Residual solvents from the reaction and workup steps.
Q2: Which purification techniques are most suitable for this compound?
A2: The most effective purification methods for this compound are:
-
Vacuum Distillation: Ideal for separating the product from non-volatile impurities and starting materials with significantly different boiling points.[1][4] This is often the preferred method for large-scale purification.
-
Column Chromatography: Highly effective for removing impurities with similar boiling points to the product. Silica gel is a common stationary phase.[1][5]
-
Low-Temperature Recrystallization: Can be employed for final polishing to achieve high purity, particularly for removing minor impurities. This method takes advantage of the decreased solubility of the compound at very low temperatures.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a variety of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the desired product and identify impurities. The presence of keto-enol tautomerism can complicate the spectra, showing two sets of peaks for the single compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify purity, although peak shape can be affected by keto-enol tautomerism.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause | Suggested Solution |
| Bumping or Foaming | Rapid heating or residual volatile solvents. | Heat the distillation flask slowly and evenly. Ensure all low-boiling solvents are removed before high vacuum is applied. A capillary bubbler or a Teflon boiling chip can also help to ensure smooth boiling. |
| Product Decomposition | Distillation temperature is too high. | Reduce the pressure of the vacuum system to lower the boiling point of the product. Ensure the heating mantle is not set to an excessively high temperature. |
| Poor Separation | Boiling points of product and impurities are too close. | Use a fractionating column between the distillation flask and the condenser to improve separation efficiency. |
| Low Yield | Incomplete transfer of material or loss during distillation. | Ensure all joints are properly sealed to maintain a good vacuum. Collect fractions carefully and ensure the condenser is efficient enough to condense all the product vapor. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Product does not elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[5] |
| Product elutes too quickly with impurities | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher percentage of the non-polar solvent (e.g., hexane). |
| Poor separation of product and impurities | The solvent system has poor selectivity. | Try a different solvent system. Common systems for β-keto esters include hexane/ethyl acetate and dichloromethane/methanol.[1] |
| Tailing of the product peak | Keto-enol tautomerism on the acidic silica gel. | Deactivate the silica gel with triethylamine (1-2% in the eluent) before use. Alternatively, use a neutral stationary phase like alumina. |
| Product degradation on the column | The compound is sensitive to the acidic nature of silica gel. | Use deactivated silica gel or switch to a neutral stationary phase like alumina. Ensure solvents are dry. |
Low-Temperature Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The solution is too concentrated or the cooling rate is too fast. | Use a more dilute solution. Cool the solution slowly, for example, by placing it in a freezer before using a dry ice/acetone bath. |
| No crystal formation | The solvent is too "good" (product is too soluble). | Try a less polar solvent. For example, if using diethyl ether, try pentane or hexane. |
| Low recovery of purified product | Too much solvent was used, or the product is significantly soluble even at low temperatures. | Use the minimum amount of solvent necessary to dissolve the crude product. Ensure the filtration is done quickly while the solution is still cold. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline and may require optimization based on the specific impurities present.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle with stirrer
-
Capillary bubbler or boiling chips
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a boiling chip or capillary bubbler.
-
Applying Vacuum: Slowly and carefully apply the vacuum. If volatile impurities are present, they will distill first.
-
Heating: Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin to gently heat the flask.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain any lower-boiling impurities.
-
As the temperature stabilizes, change the receiving flask to collect the main fraction of purified this compound. The boiling point will be significantly lower than at atmospheric pressure.
-
Monitor the temperature and pressure throughout the distillation.
-
-
Completion: Stop the distillation when the temperature starts to drop or when most of the product has been collected.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Quantitative Data (Illustrative for a Long-Chain β-Keto Ester):
| Parameter | Value |
| Boiling Point | 130-135 °C at 1 mmHg (estimated) |
| Typical Yield | >90% |
| Achievable Purity | >98% (by GC) |
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents (e.g., hexane, ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. The target Rf value for the product should be around 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial non-polar mobile phase.
-
If a gradient elution is necessary, gradually increase the proportion of the polar solvent (e.g., ethyl acetate).
-
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data (Illustrative):
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-20% Ethyl Acetate in Hexane |
| Typical Yield | 70-85% |
| Achievable Purity | >99% (by HPLC/GC) |
Protocol 3: Purification by Low-Temperature Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., pentane or hexane)
-
Erlenmeyer flask
-
Cooling baths (ice-water and dry ice/acetone)
-
Filtration apparatus (pre-cooled)
Procedure:
-
Dissolution: At room temperature, dissolve the crude this compound in a minimal amount of the chosen solvent.
-
Cooling:
-
Place the flask in an ice-water bath to initiate cooling.
-
Once cooled, transfer the flask to a dry ice/acetone bath (-78 °C).
-
Stir the solution slowly to promote crystallization.
-
-
Crystal Formation: As the solution cools, the product should crystallize out as a solid. If crystallization does not occur, try scratching the inside of the flask with a glass rod.
-
Isolation:
-
Quickly filter the cold suspension through a pre-cooled filtration apparatus.
-
Wash the crystals with a small amount of the cold solvent.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data (Illustrative):
| Parameter | Value |
| Solvent | Pentane |
| Crystallization Temperature | -78 °C |
| Typical Yield | 60-80% (from an already partially purified sample) |
| Achievable Purity | >99.5% |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for purification and troubleshooting of this compound.
References
Troubleshooting low conversion in Ethyl 3-oxododecanoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Ethyl 3-oxododecanoate. The information is presented in a clear question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield of this compound in my Claisen condensation reaction. What are the most likely causes and how can I improve it?
Low conversion in the synthesis of this compound via a crossed Claisen condensation of ethyl decanoate and ethyl acetate is a common issue. The primary culprits are often related to the reaction conditions, reagent quality, and competing side reactions.
Troubleshooting Steps for Low Yield:
-
Ensure Anhydrous Conditions: The presence of moisture is highly detrimental to the Claisen condensation. Water will react with the strong base (e.g., sodium ethoxide), quenching it and preventing the formation of the necessary ester enolate. All glassware should be thoroughly flame-dried or oven-dried before use, and anhydrous solvents are essential.
-
Choice and Quality of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of ethyl acetate. Sodium ethoxide (NaOEt) is commonly used. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, which can lead to a mixture of products.[1] Using stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) can often increase the reaction yield.[2] Ensure the base is fresh and has not been deactivated by atmospheric moisture.
-
Reaction Temperature: Claisen condensations are typically conducted at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessive heat can promote side reactions.[1]
-
Order of Reagent Addition: To minimize the self-condensation of ethyl acetate, it is advisable to add the ethyl acetate slowly to a mixture of the ethyl decanoate and the base. This strategy keeps the concentration of the more easily enolized ester low, thereby favoring the desired crossed condensation.[1]
-
Stoichiometry of Reactants: The reaction requires at least one full equivalent of the base because the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is what drives the reaction equilibrium towards the product.[3][4] Using a catalytic amount of base will result in very low yields.
Q2: I am observing multiple spots on my TLC plate, and my final product is impure. What are the likely side products?
The primary side reactions in a crossed Claisen condensation are the self-condensation of the starting esters.[1] In the synthesis of this compound from ethyl decanoate and ethyl acetate, the following side products are possible:
-
Ethyl acetoacetate: Formed from the self-condensation of ethyl acetate.
-
Ethyl 2-octyl-3-oxododecanoate: Formed from the self-condensation of ethyl decanoate.
The presence of these byproducts, which have similar polarities to the desired product, can make purification challenging.
Strategies to Minimize Side Products:
-
Slow Addition: As mentioned previously, the slow addition of ethyl acetate to the reaction mixture containing ethyl decanoate and the base is the most effective way to minimize the self-condensation of ethyl acetate.[1]
-
Use of a Non-enolizable Ester: While not applicable to the direct synthesis from ethyl acetate, in other crossed Claisen condensations, using an ester without α-hydrogens (e.g., ethyl benzoate or ethyl formate) as one of the coupling partners can prevent self-condensation of that component.[2][5]
Q3: How can I effectively monitor the progress of the reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method to monitor the consumption of the starting materials (ethyl decanoate and ethyl acetate) and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the components.
-
Gas Chromatography (GC): GC is a more quantitative technique for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points, you can determine the percentage conversion of the starting materials and the formation of the product and byproducts.
Data Presentation
The following table summarizes the key reaction parameters and their expected impact on the yield of this compound.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Moderate to Good | Standard base for Claisen condensations. Must be used in stoichiometric amounts.[3][4] |
| Sodium Hydride (NaH) | Good to Excellent | A stronger, non-nucleophilic base that can drive the reaction to completion.[2] | |
| Solvent | Anhydrous Ethanol | Good | The corresponding alcohol is a suitable solvent when using sodium ethoxide. |
| Anhydrous Toluene/THF | Good | Inert solvents can be used, especially with stronger bases like NaH. | |
| Temperature | Room Temperature | Moderate | The reaction may be slow. |
| Reflux | Good | Increased temperature can improve the reaction rate, but may also increase side reactions.[1] | |
| Reagent Addition | All reagents mixed at once | Low to Moderate | Can lead to a significant amount of self-condensation products.[6] |
| Slow addition of ethyl acetate | Good | Minimizes the concentration of the enolizable ethyl acetate, favoring the crossed condensation.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Crossed Claisen Condensation
This protocol is a generalized procedure based on the principles of the crossed Claisen condensation.
Materials:
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Ethanol (if using NaOEt) or Anhydrous Toluene (if using NaH)
-
Ethyl decanoate
-
Ethyl acetate
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare the sodium ethoxide solution by dissolving sodium metal in anhydrous ethanol, or suspend sodium hydride in anhydrous toluene.
-
Reaction Initiation: To the base, add ethyl decanoate.
-
Addition of Ethyl Acetate: Add ethyl acetate dropwise to the stirred mixture over a period of 30-60 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to 0°C and neutralize it with a dilute acid (e.g., HCl or acetic acid).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low conversion rates.
Logical Relationship of Side Reactions
Caption: Logical overview of competing reactions in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-oxododecanoate Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 3-oxododecanoate, a long-chain β-keto ester. The primary synthetic route discussed is the mixed Claisen condensation between ethyl laurate and ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through a mixed Claisen condensation. This reaction involves the base-catalyzed condensation of ethyl laurate with ethyl acetate. The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl laurate.
Q2: Which base is most suitable for this Claisen condensation?
A strong, non-nucleophilic base is essential for the Claisen condensation to proceed efficiently. The most commonly used bases are sodium ethoxide (NaOEt) and sodium hydride (NaH).[1] It is crucial to use a base with the same alkoxide as the ester to prevent transesterification, which could lead to a mixture of products. Since the desired product is an ethyl ester, sodium ethoxide is a suitable choice.
Q3: What are the potential side reactions in this synthesis?
The primary side reaction in a mixed Claisen condensation is the self-condensation of the starting esters. In this case, ethyl acetate can react with itself to form ethyl acetoacetate, and ethyl laurate can undergo self-condensation. To minimize these side reactions, it is advisable to slowly add ethyl acetate to a mixture of ethyl laurate and the base.
Q4: How can the progress of the reaction be monitored?
The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at various time points, you can observe the consumption of the starting materials and the formation of the product.
Q5: What is the typical work-up and purification procedure for this reaction?
After the reaction is complete, the mixture is typically cooled and then neutralized with a dilute acid, such as acetic acid or hydrochloric acid. This is followed by an aqueous work-up to remove any remaining base and salts. The organic product is then extracted with a suitable solvent like diethyl ether. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is often purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Presence of moisture in reagents or glassware. | - Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents and reagents. Moisture will quench the strong base and inhibit the formation of the necessary enolate. |
| Incorrect reaction temperature. | - Claisen condensations are typically exothermic. The reaction may require initial cooling and then gentle heating to proceed to completion. - Excessively high temperatures can promote side reactions and decomposition. | |
| Insufficiently strong or incorrect amount of base. | - Ensure a stoichiometric amount of a strong base like sodium ethoxide or sodium hydride is used. The reaction is driven to completion by the deprotonation of the β-keto ester product.[3] | |
| Formation of Multiple Products | Self-condensation of starting esters. | - Employ a strategy where one ester (ethyl acetate) is added slowly to the other (ethyl laurate) and the base. This keeps the concentration of the more easily enolized ester low, favoring the mixed condensation. |
| Transesterification. | - Use a base with an alkoxide that matches the ester's alcohol component (i.e., ethoxide for ethyl esters). | |
| Difficulty in Product Purification | Close boiling points of product and byproducts. | - Utilize fractional distillation under reduced pressure for better separation of the desired product from unreacted starting materials and side products. |
| Incomplete removal of acidic or basic impurities during work-up. | - Ensure thorough washing with a saturated sodium bicarbonate solution to remove acidic impurities and with brine to remove residual base and salts. |
Data Presentation
Table 1: Reactants and Products
| Compound | Molar Mass ( g/mol ) | Role |
| Ethyl Laurate | 228.37 | Substrate (Electrophile) |
| Ethyl Acetate | 88.11 | Substrate (Nucleophile precursor) |
| Sodium Ethoxide | 68.05 | Base |
| This compound | 242.36 | Product |
| Ethanol | 46.07 | Byproduct |
Table 2: Typical Reaction Conditions for Mixed Claisen Condensation
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) | Strong base required to deprotonate ethyl acetate and form the enolate. |
| Solvent | Anhydrous Ethanol (for NaOEt) or an inert solvent like Toluene or THF (for NaH) | Provides a medium for the reaction; must be anhydrous. |
| Temperature | 0°C to reflux | The reaction is often initiated at a lower temperature and may require heating to go to completion. |
| Reaction Time | 2 - 16 hours | Varies depending on the scale and specific conditions; monitored by TLC or GC. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen. |
Experimental Protocols
A generalized protocol for the synthesis of this compound via mixed Claisen condensation is provided below.
Materials:
-
Ethyl laurate
-
Ethyl acetate, anhydrous
-
Sodium ethoxide or Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous ethanol (if using sodium ethoxide) or anhydrous toluene (if using sodium hydride)
-
Dilute acetic acid or hydrochloric acid for work-up
-
Diethyl ether for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, prepare the sodium ethoxide solution by dissolving sodium metal in anhydrous ethanol or suspend sodium hydride in anhydrous toluene.
-
Reaction Initiation: To the cooled base solution/suspension, add ethyl laurate.
-
Addition of Ethyl Acetate: Slowly add anhydrous ethyl acetate dropwise to the reaction mixture over a period of 1-2 hours while maintaining a controlled temperature.
-
Reaction: After the addition is complete, the reaction mixture is stirred and may be gently heated to reflux for several hours until the reaction is complete (as monitored by TLC or GC).
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench by adding a dilute acid (e.g., 10% acetic acid) until the mixture is neutral or slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Reaction mechanism of the Claisen condensation for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Preventing the degradation of Ethyl 3-oxododecanoate during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethyl 3-oxododecanoate during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a β-keto ester, a class of organic compounds that are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] The stability of this compound is crucial as degradation can lead to the formation of impurities, which may affect the yield, purity, and safety of the final product.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for β-keto esters like this compound are hydrolysis and decarboxylation.[1] Hydrolysis, which is the cleavage of the ester bond by water, can be catalyzed by both acids and bases.[1] Thermal stress can also lead to decomposition of the molecule.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to further minimize oxidative degradation.
Q4: What are the visible signs of this compound degradation?
A4: A noticeable change in the appearance of the compound, such as a color change from colorless to pale yellow, can be an indicator of degradation. However, significant degradation can occur before any visual changes are apparent. Therefore, analytical testing is recommended to confirm the purity of the material, especially after prolonged storage or exposure to suboptimal conditions.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These methods can separate and quantify the parent compound and its degradation products.
Troubleshooting Guides
Problem: I suspect my sample of this compound has degraded. What should I do?
-
Step 1: Visual Inspection. Check for any changes in the physical appearance of the sample, such as discoloration or the presence of precipitates.
-
Step 2: Analytical Confirmation. If degradation is suspected, it is crucial to confirm this using a suitable analytical method. HPLC or GC are often the preferred methods for purity assessment.
-
Step 3: Review Storage Conditions. Evaluate the storage conditions of the compound. Ensure it has been stored according to the recommendations (see Table 1).
-
Step 4: Consider Experimental Factors. If the compound is used in a reaction and is giving poor results, consider the possibility of degradation during the experiment itself, especially if the reaction conditions involve water, strong acids or bases, or high temperatures.
Problem: My reaction yield is lower than expected when using this compound.
-
Step 1: Verify Purity. Before starting the reaction, confirm the purity of the this compound using an appropriate analytical technique.
-
Step 2: Ensure Anhydrous Conditions. If your reaction is sensitive to water, ensure that all solvents and reagents are anhydrous, as the presence of moisture can lead to hydrolysis of the β-keto ester.
-
Step 3: Control Reaction Temperature. Avoid excessive temperatures, as this can cause thermal decomposition of the compound.
-
Step 4: pH Control. If the reaction is performed in an aqueous or protic solvent, be mindful of the pH. Both strongly acidic and basic conditions can accelerate hydrolysis.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Light | Store in an amber or opaque container | To protect from light-induced degradation. |
| Container | Tightly sealed, appropriate material | To prevent moisture ingress and reaction with the container material. |
| Purity Check | Periodically, especially for older stock | To ensure the integrity of the compound before use. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the compound)
-
-
Analysis: Inject the sample solution into the HPLC system. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Objective: To intentionally degrade this compound under various stress conditions.
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the sample in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the sample in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) and keep at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat a solid or solution sample at an elevated temperature (e.g., 80 °C).
-
Photodegradation: Expose a solution of the sample to UV light.
-
-
Procedure:
-
Prepare solutions of this compound under the different stress conditions.
-
At various time points, withdraw an aliquot of each solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a suitable stability-indicating method (e.g., the HPLC method described in Protocol 1) to observe the formation of degradation products.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
Challenges in the scale-up of Ethyl 3-oxododecanoate production
Welcome to the Technical Support Center for the synthesis and scale-up of Ethyl 3-oxododecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is the mixed Claisen condensation. This reaction involves the base-promoted condensation of ethyl decanoate and ethyl acetate. The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl decanoate. An alternative route involves the reaction of octanoyl chloride with the enolate of ethyl acetate.
Q2: Which base is most effective for the Claisen condensation in this synthesis?
A strong, non-nucleophilic base is crucial for efficiently generating the enolate from ethyl acetate. Sodium ethoxide (NaOEt) is a commonly used base for this reaction. It is critical to use a base with the same alkoxide as the ester to prevent transesterification, which can lead to a mixture of products.[1] Stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also be employed and may lead to higher yields.[1]
Q3: What are the major side reactions to consider during the synthesis of this compound?
The primary side reactions in a mixed Claisen condensation are the self-condensation of the starting esters.[1] In this case:
-
Ethyl acetate can react with itself to form ethyl acetoacetate.
-
Ethyl decanoate can self-condense to produce a longer chain β-keto ester.
To minimize these side reactions, it is advisable to slowly add ethyl acetate to a mixture of ethyl decanoate and the base.[1] Another potential side reaction is the decarboxylation of the β-keto ester product, especially if the reaction is subjected to acidic conditions and heat.[2]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (ethyl decanoate and ethyl acetate) and the formation of the product (this compound).
Q5: What is a typical work-up and purification procedure for this compound?
After the reaction is complete, the mixture is typically cooled and then neutralized with a dilute acid, such as acetic acid or hydrochloric acid. This is followed by an aqueous work-up to remove any remaining base and salts. The organic product is then extracted with a suitable solvent like diethyl ether. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[1]
Purification of this compound can be challenging due to the presence of structurally similar by-products from self-condensation reactions. Careful fractional distillation under reduced pressure or column chromatography is often required to isolate the pure product.[3]
Troubleshooting Guide
| Issue | Probable Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Presence of Water: Moisture in reagents or glassware can quench the strong base, preventing enolate formation.[1] 2. Inactive Base: The base may have degraded due to improper storage. 3. Incorrect Stoichiometry: An insufficient amount of base will lead to incomplete reaction, as the base is consumed stoichiometrically.[4] 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Use anhydrous solvents and reagents. Thoroughly dry all glassware in an oven before use.[1] 2. Use a fresh, properly stored batch of the base. 3. Use at least one full equivalent of the base. 4. Claisen condensations are often run at room temperature or with gentle heating. A moderate increase in temperature may be beneficial, but excessively high temperatures can promote side reactions.[1] |
| Presence of Multiple Products in TLC/GC Analysis | 1. Self-Condensation: Both starting esters (ethyl acetate and ethyl decanoate) can undergo self-condensation.[1] 2. Transesterification: If the alkoxide of the base does not match the alkoxy group of the esters, a mixture of ester products can be formed.[1] | 1. Slowly add the more reactive ester (ethyl acetate) to a mixture of the less reactive ester (ethyl decanoate) and the base. This keeps the concentration of the more readily enolized ester low, favoring the mixed condensation.[1] 2. Ensure the base used has the same alkoxide as the esters (e.g., use sodium ethoxide with ethyl esters). |
| Product Decomposes During Work-up or Purification | 1. Acid-Catalyzed Decarboxylation: The β-keto ester can undergo hydrolysis and subsequent decarboxylation in the presence of strong acid and heat.[2] 2. Thermal Instability: Prolonged heating at high temperatures during distillation can lead to decomposition. | 1. Use a mild acid for neutralization during the work-up and avoid excessive heating. 2. Purify the product using vacuum distillation to lower the boiling point and minimize thermal stress. |
| Difficulty in Isolating Pure Product | 1. Similar Boiling Points of By-products: The self-condensation products may have boiling points close to that of this compound, making separation by distillation difficult. | 1. Use a high-efficiency fractional distillation column. 2. Consider using column chromatography on silica gel for purification, although this may be less practical for very large scales. |
| Reaction Stalls Before Completion | 1. Inadequate Mixing: In larger scale reactions, poor agitation can lead to localized depletion of reactants or base. 2. Solubility Issues: With long-chain esters like ethyl decanoate, solubility in common ethereal solvents might be limited, affecting reaction rates. | 1. Ensure efficient mechanical stirring, especially during scale-up. 2. Consider using a co-solvent to improve the solubility of all reactants. |
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Approaches
| Parameter | Route 1: Mixed Claisen Condensation | Route 2: Acylation of Ethyl Acetate Enolate with Octanoyl Chloride |
| Starting Materials | Ethyl decanoate, Ethyl acetate | Octanoyl chloride, Ethyl acetate |
| Key Reagents | Strong base (e.g., Sodium ethoxide, Sodium hydride) | Strong base (e.g., Sodium hydride, LDA) |
| Reaction Steps | 1 | 1 |
| Selectivity | Low - potential for four different products | High - directed reaction |
| Typical Yield | Moderate, depends on reaction conditions and purification efficiency | Generally higher due to better selectivity |
| Purification | Difficult due to multiple, similar by-products | Generally more straightforward |
| Scalability | Challenging due to selectivity and purification issues | More readily scalable |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed Claisen Condensation
This protocol is a generalized procedure and may require optimization.
Materials:
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Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
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Anhydrous ethanol (if using NaOEt) or anhydrous diethyl ether/THF (if using NaH)
-
Ethyl decanoate
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Ethyl acetate
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Dilute hydrochloric acid or acetic acid for neutralization
-
Diethyl ether for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol or a suspension of sodium hydride in anhydrous diethyl ether.
-
Reaction Initiation: To the base, add ethyl decanoate.
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Addition of Ethyl Acetate: Slowly add ethyl acetate dropwise to the reaction mixture over a period of 1-2 hours while maintaining the reaction temperature (typically room temperature or slightly elevated).
-
Reaction: Allow the reaction to stir for several hours (e.g., 12-16 hours) at room temperature or with gentle refluxing. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid or acetic acid until the mixture is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Key steps in the Claisen condensation for this compound.
References
Identification and removal of impurities in Ethyl 3-oxododecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-oxododecanoate. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound, typically synthesized via Claisen condensation, are:
-
Unreacted starting materials: This includes ethyl dodecanoate and any excess base or ethylating agent used in the synthesis.
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3-Oxododecanoic acid: This results from the hydrolysis of the ester group.
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2-Dodecanone: This is formed by the decarboxylation of the β-keto acid impurity.[1][2]
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Residual solvents: Solvents used during the reaction or work-up, such as ethanol or ethyl acetate, may be present.
Q2: How can I quickly check the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity check. By spotting the crude product alongside the starting materials on a TLC plate, you can visualize the presence of unreacted starting materials and other impurities. A single spot for your product suggests a relatively pure sample, while multiple spots indicate the presence of impurities. For more accurate and quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[3][4]
Q3: My β-keto ester appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A3: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds like β-keto esters. This can lead to hydrolysis and decarboxylation. To mitigate this, you can:
-
Use neutralized silica gel: Pre-treat the silica gel with a base, such as triethylamine, by incorporating a small percentage (e.g., 0.1-1%) into the column slurry and the eluent.[3][5]
-
Perform flash chromatography: The rapid nature of flash chromatography minimizes the contact time between the compound and the stationary phase, reducing the extent of degradation.[6]
Q4: I am observing poor peak shape (e.g., peak tailing or broadening) during the HPLC analysis of my this compound. What could be the cause?
A4: Poor peak shape in the HPLC analysis of β-keto esters is often due to keto-enol tautomerism. To improve peak shape, you can try the following:
-
Adjust the mobile phase pH: Adding a small amount of an acid, such as formic acid or phosphoric acid (e.g., 0.1%), to the mobile phase can help to drive the equilibrium towards one tautomeric form, resulting in sharper peaks.[7][8]
-
Elevate the column temperature: Increasing the column temperature (e.g., to 30-40 °C) can accelerate the interconversion between tautomers, leading to a time-averaged structure that elutes as a sharper peak.[7]
Troubleshooting Guides
Impurity Identification
Issue: An unknown peak is observed in the GC-MS analysis of purified this compound.
Possible Causes & Solutions:
| Potential Impurity | Identification Method | Expected Mass Spectrum Fragments (m/z) | Confirmation |
| Ethyl dodecanoate (Unreacted Starting Material) | GC-MS | Molecular ion at m/z 228, characteristic fragments at 88, 101.[1] | Compare the retention time and mass spectrum with an authentic sample of ethyl dodecanoate.[1] |
| 2-Dodecanone (Decarboxylation Product) | GC-MS | Molecular ion at m/z 184, characteristic fragments such as a prominent acetyl group peak (m/z 43).[9][10] | Compare the retention time and mass spectrum with an authentic sample of 2-dodecanone.[9] |
| 3-Oxododecanoic acid (Hydrolysis Product) | Derivatization followed by GC-MS | The carboxylic acid is non-volatile. Derivatize with a silylating agent (e.g., BSTFA) before GC-MS analysis. | The derivatized product will show a characteristic mass spectrum with a higher molecular weight. |
Purification Challenges
Issue: After aqueous work-up, my crude this compound still contains significant impurities.
Troubleshooting Steps:
-
Initial Assessment: Analyze a small sample of the crude product by TLC or GC-FID to identify the nature and approximate quantity of the major impurities.
-
Purification Strategy: Based on the impurities identified, select the most appropriate purification method.
| Purification Method | When to Use | Key Considerations |
| High-Vacuum Distillation | Effective for separating this compound from less volatile or non-volatile impurities. | Requires a significant difference in boiling points. The high boiling point of this compound necessitates a good vacuum to prevent thermal degradation.[11][12] |
| Flash Column Chromatography | Ideal for separating impurities with different polarities. | Choose an appropriate solvent system based on TLC analysis. A common starting point for esters is a mixture of hexanes and ethyl acetate.[3][5][6] |
| Recrystallization | Suitable for solid or high-melting point β-keto esters when impurities have different solubilities. | This compound is a liquid at room temperature, so this method is generally not applicable unless a solid derivative is formed.[13][14] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol is designed for the identification and semi-quantitative analysis of volatile impurities in this compound.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound sample
-
Ethyl acetate (solvent)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in ethyl acetate.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
MS Scan Range: 40-400 amu
-
Data Analysis:
-
Identify the peak for this compound.
-
Analyze the mass spectra of other peaks to identify potential impurities by comparing them to spectral libraries and known fragmentation patterns of suspected impurities.
-
The area percentage of each peak can be used for a semi-quantitative estimation of the impurity levels.
Flash Column Chromatography for Purification
This protocol describes the purification of crude this compound to remove polar and non-polar impurities.
Instrumentation and Materials:
-
Glass chromatography column
-
Silica gel (40-63 µm)
-
Compressed air or nitrogen source with a regulator
-
Solvents: Hexanes, Ethyl acetate
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Collection tubes
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should provide a retention factor (Rf) of approximately 0.3 for this compound.[6][15]
-
Column Packing:
-
Dry pack the column with silica gel.
-
Saturate the silica gel with the initial, less polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute the product and any more polar impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Typical Impurity Profile of Crude this compound
| Impurity | Typical Abundance (%) | Identification Method |
| Ethyl dodecanoate | 2 - 5 | GC-MS, ¹H NMR |
| 2-Dodecanone | 1 - 3 | GC-MS, ¹H NMR |
| 3-Oxododecanoic acid | < 1 | HPLC, Derivatization GC-MS |
| Other unidentified impurities | < 2 | GC-MS |
| This compound | 89 - 96 | GC, HPLC, qNMR |
Table 2: Purity of this compound after Different Purification Methods
| Purification Method | Purity (%) | Yield (%) | Key Impurities Removed |
| Aqueous Work-up | 90 - 95 | > 95 | Acidic/basic residues |
| Flash Column Chromatography | > 98 | 80 - 90 | Unreacted starting materials, polar by-products |
| High-Vacuum Distillation | > 99 | 70 - 85 | Less volatile and non-volatile impurities |
Visualizations
Caption: Workflow for the identification of impurities.
Caption: General workflow for the purification of this compound.
References
- 1. Ethyl Dodecanoate | C14H28O2 | CID 7800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-DODECANOL(10203-28-8) 1H NMR spectrum [chemicalbook.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl 4-chloro-3-oxobutanoate | SIELC Technologies [sielc.com]
- 9. 2-Dodecanone | C12H24O | CID 22556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
- 12. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Stability of Ethyl 3-oxododecanoate in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-oxododecanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a β-keto ester, is primarily susceptible to two degradation pathways: hydrolysis and subsequent decarboxylation.[1]
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Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester bond can be cleaved to form 3-oxododecanoic acid and ethanol.[1][2]
-
Decarboxylation: The resulting β-keto acid (3-oxododecanoic acid) is unstable and can readily lose carbon dioxide to form 2-dodecanone, a ketone.[1]
Q2: How does the solvent system impact the stability of this compound?
A2: The choice of solvent significantly influences the stability of this compound.
-
Aqueous Systems: Water is a reactant in the hydrolysis pathway, making aqueous solutions the most challenging for stability. The rate of hydrolysis is pH-dependent.
-
Protic Solvents (e.g., Alcohols): Protic solvents can participate in transesterification reactions, especially in the presence of acid or base catalysts, leading to the formation of different esters.
-
Aprotic Solvents (e.g., THF, Dichloromethane, Acetonitrile): Anhydrous aprotic solvents are generally the most suitable for maintaining the stability of this compound, as they minimize the risk of hydrolysis.[3]
Q3: I am observing poor peak shape (e.g., peak broadening, splitting) during HPLC analysis of this compound. What could be the cause?
A3: Poor peak shape in reversed-phase HPLC of β-keto esters is often attributed to keto-enol tautomerism.[4] this compound exists as an equilibrium mixture of the keto and enol forms. If the interconversion between these tautomers is slow relative to the chromatographic timescale, it can result in distorted or multiple peaks for a single compound.[5]
Q4: How can I improve the peak shape during HPLC analysis?
A4: To improve peak shape during HPLC analysis of β-keto esters, you can try the following:
-
Increase Column Temperature: Elevating the column temperature can accelerate the keto-enol interconversion, leading to a single, sharper peak.[4]
-
Adjust Mobile Phase pH: An acidic mobile phase can sometimes speed up the tautomerization process.[4]
-
Use Mixed-Mode Chromatography: Specialized columns, such as mixed-mode columns, have been shown to provide better peak shapes for β-diketones and related compounds.[4]
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: Several analytical techniques are suitable for assessing the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting non-volatile degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile degradation products like 2-dodecanone.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to observe and quantify both the keto and enol tautomers, as well as degradation products, directly in solution.[5][7]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups of the β-keto ester and its potential degradation products.[7]
Troubleshooting Guides
Issue 1: Unexpectedly Low Yield or Complete Loss of this compound in a Reaction.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis during work-up | Ensure all work-up steps are performed under anhydrous conditions where possible. If an aqueous work-up is necessary, minimize the contact time and consider using a buffered solution to control the pH. |
| Reaction with nucleophiles | Be mindful of other nucleophiles in your reaction mixture that could react with the ester or ketone functionalities. |
| Incompatible solvent | If using a protic or aqueous solvent system, consider switching to an anhydrous aprotic solvent if the reaction chemistry allows. |
| Elevated temperatures in the presence of water | If heating is required, ensure the system is rigorously dried to prevent accelerated hydrolysis. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Characterize the unknown peaks using mass spectrometry (LC-MS or GC-MS) to identify potential degradation products such as 3-oxododecanoic acid or 2-dodecanone.[6] |
| Side reactions | Review the reaction scheme for potential side reactions, such as self-condensation (Claisen condensation) if a base is present.[8][9] |
| Impurity in starting material or solvent | Analyze the starting materials and solvents to rule out the presence of impurities. |
| Keto-enol tautomers | If observing two closely eluting or broad peaks, consider the possibility of tautomers. Implement the HPLC optimization strategies mentioned in the FAQ section.[4][5] |
Quantitative Data Presentation
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent System | Time (hours) | % this compound Remaining | % 3-Oxododecanoic Acid | % 2-Dodecanone |
| Acetonitrile | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Methanol | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| Water (pH 7) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 0.1 M HCl (aq) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 0.1 M NaOH (aq) | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 |
Table 2: Stability of this compound in Acetonitrile/Water (1:1) at Different Temperatures
| Temperature (°C) | Time (hours) | % this compound Remaining | % 3-Oxododecanoic Acid | % 2-Dodecanone |
| 4 | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 25 | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 | ||||
| 50 | 0 | 100 | 0 | 0 |
| 24 | ||||
| 48 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Thermal Stress: Place a solution of this compound in a chosen solvent in an oven at a set temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution of this compound to UV light.
-
-
Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.
Protocol 2: HPLC Method for Stability Indicating Assay
Instrumentation: HPLC with a UV detector Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Visualizations
References
- 1. aklectures.com [aklectures.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
Technical Support Center: Optimizing Catalyst Selection for Beta-Keto Ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst selection for the synthesis of beta-keto esters. It includes troubleshooting guides for common experimental issues and frequently asked questions, presented in a clear question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of beta-keto esters, offering potential causes and solutions.
Question: Why is my reaction yield consistently low or non-existent?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The catalyst may be old, have been improperly stored, or become deactivated. For instance, base catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can react with atmospheric carbon dioxide to form carbonates, reducing their effectiveness. Lewis acids are often sensitive to moisture and must be handled under anhydrous conditions.
-
Inappropriate Catalyst Choice: The selected catalyst may not be suitable for the specific substrates or reaction conditions. The strength of the base or the type of Lewis acid can be critical. It is often beneficial to screen a variety of catalysts with different properties.
-
Insufficient Catalyst Loading: The molar percentage of the catalyst may be too low to effectively drive the reaction to completion.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Some reactions require heating to overcome the activation energy, while others may need to be cooled to prevent side reactions or product degradation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Poor Quality of Reactants or Solvents: Impurities in the starting materials or solvents can interfere with the catalytic cycle. Ensure that all reactants and solvents are of high purity and are appropriately dried when necessary.
Question: How can I minimize the formation of side products?
Answer: The formation of side products can significantly reduce the yield and purity of the desired beta-keto ester. Common side reactions include:
-
Self-condensation of the Ester (Claisen Condensation): This is a prevalent side reaction when using a single ester as a starting material. To favor the desired crossed-Claisen condensation, one ester should ideally lack enolizable α-hydrogens.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid. Using a milder base or carefully controlling the stoichiometry can mitigate this.
-
Product Decomposition: The desired beta-keto ester may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases. Optimizing the reaction time and temperature is crucial.
Question: I am performing an asymmetric synthesis, but the enantiomeric excess (ee) is low. What can I do?
Answer: Achieving high enantioselectivity is a key challenge in asymmetric synthesis. Low ee can be attributed to several factors:
-
Suboptimal Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount. The structure of the ligand can significantly influence the stereochemical outcome. Screening a library of ligands is often necessary to find the optimal one for a specific transformation.
-
Incorrect Catalyst Loading or Ratio: The ratio of the metal precursor to the chiral ligand can affect the formation of the active catalytic species.
-
Reaction Temperature: Enantioselectivity is often highly dependent on the reaction temperature. Lowering the temperature can sometimes improve the ee, although it may also decrease the reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the enantioselectivity.
-
Substrate Control: The structure of the substrate itself can play a role in the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing beta-keto esters?
A1: The most common methods include the Claisen condensation of esters, the crossed-Claisen condensation between two different esters (or an ester and a ketone), and the C-acylation of ketene acetals.[1] Transesterification of existing beta-keto esters is also a widely used technique.
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the specific reaction, the substrates, and the desired outcome. For standard Claisen condensations, strong alkoxide bases like sodium ethoxide are common.[2] For reactions involving sensitive functional groups, milder conditions using Lewis acids (e.g., TiCl₄, MgCl₂) may be preferable. In asymmetric synthesis, a wide range of chiral catalysts based on metals like Ruthenium, Rhodium, and Copper, complexed with chiral ligands, are employed.[3] Enzymatic catalysts, such as lipases, offer a green and highly selective alternative.
Q3: What is the role of a Lewis acid in beta-keto ester synthesis?
A3: A Lewis acid catalyst activates the electrophilic partner in the reaction, typically an acyl chloride or another ester.[1] By coordinating to the carbonyl oxygen, the Lewis acid increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate or ketene acetal.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product over time. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide more quantitative data.
Data Presentation: Catalyst Performance in Beta-Keto Ester Synthesis
The following tables summarize quantitative data for different catalytic systems used in the synthesis of beta-keto esters and related reactions, providing a basis for comparison.
Table 1: Performance of Various Catalysts in Claisen-Type Condensations
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reaction Conditions | Reference |
| NaH | Ethyl acetate | Ethyl acetate | Ethyl acetoacetate | 75 | Diethyl ether, reflux | Standard textbook procedure |
| LiHMDS | Methyl propanoate | Benzoyl chloride | Methyl 2-methyl-3-oxo-3-phenylpropanoate | 85 | THF, -78 °C to rt | J. Org. Chem. 2021, 86, 5943-5953[4] |
| TiCl₄/Et₃N | Ethyl isobutyrate | Acetyl chloride | Ethyl 2,2-dimethyl-3-oxobutanoate | 92 | CH₂Cl₂, 0 °C to rt | Org. Lett. 2006, 8, 5215-5218 |
| MgO (nano) | Acetophenone | Benzaldehyde | Chalcone | 98 | 150 °C, solvent-free | ResearchGate Article |
Table 2: Performance of Catalysts in Asymmetric Hydrogenation of β-Keto Esters
| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Reaction Conditions | Reference |
| Ru-(R-BINAP) | Ethyl acetoacetate | (S) | 96 | 98 | H₂, EtOH, 100°C, 6 h | ACS Publications[3] |
| Ir/(R)-SpiroPAP | Methyl benzoylacetate | (R) | 95 | 99.8 | H₂, DCM, rt, 12 h | ACS Publications[3] |
| Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | (S) | 85 | >99 | Glucose, water, 30°C, 48 h | Various biocatalysis literature |
Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Claisen Condensation
Materials:
-
Ester (with α-hydrogens)
-
Alkoxide base (e.g., sodium ethoxide, corresponding to the ester's alcohol group)
-
Anhydrous solvent (e.g., ethanol, THF, or toluene)
-
Acidic workup solution (e.g., dilute HCl or H₂SO₄)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the alkoxide base in the anhydrous solvent.
-
Slowly add the ester to the stirred solution of the base at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding the acidic workup solution until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Acylation of a Ketene Silyl Acetal
Materials:
-
Ketene silyl acetal
-
Acyl chloride
-
Lewis acid (e.g., TiCl₄, ZnCl₂)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Aqueous workup solution (e.g., saturated NaHCO₃ solution)
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer under an inert atmosphere.
-
Dissolve the ketene silyl acetal in the anhydrous solvent and cool the solution to the desired temperature (often -78 °C).
-
In a separate flask, prepare a solution of the Lewis acid in the same anhydrous solvent.
-
Slowly add the Lewis acid solution to the stirred solution of the ketene silyl acetal.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir for the specified time, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding the aqueous workup solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution in vacuo and purify the residue by column chromatography.
Visualizations
Caption: Experimental workflow for catalyst screening.
Caption: Decision tree for troubleshooting low yield.
Caption: Simplified Lewis acid-catalyzed pathway.
References
Validation & Comparative
A Comparative Guide to Ethyl 3-oxododecanoate and Other Beta-Keto Esters for Researchers and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, beta-keto esters are pivotal intermediates, valued for their versatile reactivity. This guide provides a detailed comparison of Ethyl 3-oxododecanoate with other common beta-keto esters, including Mthis compound, Ethyl acetoacetate, Methyl acetoacetate, and tert-Butyl acetoacetate. The following sections present a comprehensive analysis of their physical and chemical properties, experimental protocols for their application in synthesis, and a visualization of the typical synthetic workflow.
Quantitative Data Presentation
The selection of an appropriate beta-keto ester for a specific synthetic route is often dictated by its physical and chemical properties. The following table summarizes key data for this compound and its alternatives, facilitating a direct comparison for researchers.
| Property | This compound | Mthis compound | Ethyl acetoacetate | Methyl acetoacetate | tert-Butyl acetoacetate |
| Molecular Formula | C₁₄H₂₆O₃ | C₁₃H₂₄O₃ | C₆H₁₀O₃ | C₅H₈O₃ | C₈H₁₄O₃ |
| Molecular Weight ( g/mol ) | 242.36 | 228.33[1] | 130.14[2] | 116.12[3] | 158.19 |
| Boiling Point (°C) | 145-147 (5 mmHg) | Data not available | 181[1] | 169-170[3] | 71-72 (11 mmHg) |
| Melting Point (°C) | Data not available | Data not available | -43[1] | -80[4] | -38 |
| Density (g/mL) | Data not available | Data not available | 1.029 (20°C)[1] | 1.076 (25°C)[4] | 0.954 (25°C) |
| Refractive Index (nD) | Data not available | Data not available | 1.419 (20°C)[1] | 1.419 (20°C)[5] | 1.419 (20°C) |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly)[6] | Data not available | Soluble in water (116 g/L at 20°C)[1] | Miscible with ethanol and ether, slightly soluble in water[4] | Soluble in water |
Experimental Protocols: Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a cornerstone reaction utilizing beta-keto esters to produce substituted ketones.[7] This process involves the alkylation of the enolate followed by hydrolysis and decarboxylation. The general protocol is adaptable for various beta-keto esters, with minor adjustments based on the substrate's reactivity and the desired product.
I. Alkylation of Beta-Keto Esters
This procedure outlines the general steps for the C-alkylation of a beta-keto ester.
Materials:
-
Beta-keto ester (e.g., this compound, Ethyl acetoacetate)
-
Anhydrous ethanol or other suitable alcohol
-
Sodium ethoxide or other strong base
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the beta-keto ester in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature. The formation of the enolate is often indicated by a change in color.
-
Alkylation: After the enolate formation is complete, add the alkyl halide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to reflux to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated beta-keto ester.
-
Purify the product by vacuum distillation or column chromatography.
II. Hydrolysis and Decarboxylation
This procedure describes the conversion of the alkylated beta-keto ester to the corresponding ketone.
Materials:
-
Alkylated beta-keto ester
-
Aqueous solution of sodium hydroxide or potassium hydroxide
-
Dilute sulfuric acid or hydrochloric acid
Procedure:
-
Saponification: To the alkylated beta-keto ester, add an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the ester is completely hydrolyzed (saponified).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with dilute sulfuric acid. This protonates the carboxylate to form the beta-keto acid.
-
Decarboxylation: Gently heat the acidic solution. The beta-keto acid will readily decarboxylate, releasing carbon dioxide and forming the target ketone.[8][9] The completion of decarboxylation is often indicated by the cessation of gas evolution.
-
Isolation: The ketone can be isolated by steam distillation or extraction with an organic solvent.
-
Dry the organic extract over a suitable drying agent, filter, and remove the solvent to yield the crude ketone.
-
Purify the ketone by distillation or other appropriate methods.
Mandatory Visualizations
Experimental Workflow for Acetoacetic Ester Synthesis
The following diagram illustrates the general workflow for the synthesis of a ketone from a beta-keto ester via the acetoacetic ester synthesis.
Caption: General workflow of the acetoacetic ester synthesis.
Comparative Reactivity of Beta-Keto Esters
The reactivity of beta-keto esters in the acetoacetic ester synthesis is influenced by the nature of the ester group.
Caption: Factors affecting beta-keto ester reactivity.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- 5. methyl 3-oxobutanoate [stenutz.eu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Chemical Reactivity of Ethyl 3-oxododecanoate and Ethyl Acetoacetate
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of β-keto esters is paramount for efficient synthetic planning. This guide provides an objective comparison of the reactivity of Ethyl 3-oxododecanoate and the archetypal β-keto ester, Ethyl acetoacetate. The comparison focuses on key chemical transformations central to the synthetic utility of this class of compounds, supported by structural analysis and representative experimental data.
The fundamental reactivity of β-keto esters is defined by the presence of a ketone functional group at the β-position relative to the ester. This arrangement results in unusually acidic α-hydrogens (pKa ≈ 10.7 in water), making these compounds valuable precursors for generating resonance-stabilized enolates, which are excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.[1] While the core reactivity profile is shared, the structural divergence between the long C9H19 alkyl chain of this compound and the simple methyl group of Ethyl acetoacetate introduces significant differences in steric hindrance, which can influence reaction rates and yields.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Ethyl acetoacetate is presented in Table 1. These properties are critical for determining appropriate reaction conditions, solvent selection, and purification strategies.
| Property | This compound | Ethyl Acetoacetate |
| Molecular Formula | C₁₄H₂₆O₃ | C₆H₁₀O₃[2] |
| Molecular Weight | 242.36 g/mol | 130.14 g/mol [2] |
| Appearance | Colorless Liquid | Colorless Liquid[2] |
| Boiling Point | ~296.7 °C (est.) | 180.8 °C[2] |
| Density | ~0.93 g/cm³ (est.) | 1.030 g/cm³[2] |
| pKa (α-protons) | ~11 | 10.68 (in H₂O)[2] |
Comparative Reactivity Analysis
The primary difference in the reactivity of these two molecules stems from steric factors rather than electronic ones. The nonanoyl group (C9H19) of this compound presents a significantly larger steric profile than the acetyl group (CH3) of Ethyl acetoacetate.
Caption: Structural comparison highlighting the key steric difference.
Enolate Formation
The acidity of the α-protons is governed by the electron-withdrawing capabilities of the two flanking carbonyl groups. Since the electronic effects of the long alkyl chain in this compound are comparable to the methyl group in Ethyl acetoacetate, their pKa values are expected to be very similar.[1] Therefore, the ease and rate of enolate formation upon treatment with a suitable base (e.g., sodium ethoxide) should be nearly identical for both compounds.
Alkylation Reactions
Alkylation is a cornerstone of β-keto ester chemistry, proceeding via an SN2 reaction between the enolate nucleophile and an alkyl halide.[3][4] This is where steric hindrance becomes a critical differentiating factor.
-
Ethyl Acetoacetate: The small methyl group results in a relatively unhindered enolate, allowing for efficient reaction with a wide range of primary and some secondary alkyl halides.[5]
-
This compound: The bulky C9H19 chain can shield the nucleophilic α-carbon. This steric congestion may slow the rate of reaction, particularly when using bulky alkylating agents.[1] While reactions with smaller electrophiles like methyl iodide are likely to proceed efficiently, reactions with larger alkyl halides may result in lower yields or require longer reaction times compared to Ethyl acetoacetate.
Hydrolysis and Decarboxylation
The acetoacetic ester synthesis pathway involves the hydrolysis of the ester to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.[6] This process proceeds through a cyclic transition state. The rate of decarboxylation is largely influenced by the stability of the resulting enol intermediate.[1] The long alkyl chain in this compound is not expected to significantly alter the stability of this intermediate electronically. Therefore, once the corresponding β-keto acid is formed, the decarboxylation step should proceed with similar efficiency for both compounds.
Quantitative Data Summary
| Reaction | Substrate | Alkylating Agent | Reported Yield | Expected Outcome for Alternative |
| Alkylation | Ethyl Acetoacetate | Ethyl Iodide | 80%[7] | This compound: Slightly lower yield or longer reaction time may be expected due to increased steric hindrance around the reaction center. |
Experimental Protocols
General Protocol for α-Alkylation of a β-Keto Ester
This protocol provides a generalized procedure for the C-alkylation of a β-keto ester such as Ethyl acetoacetate or this compound.
Materials:
-
β-Keto Ester (1.0 eq)
-
Absolute Ethanol
-
Sodium metal (1.05 eq) or Sodium Ethoxide (1.05 eq)
-
Alkyl Halide (1.1 eq)
-
Diethyl Ether
-
Saturated aqueous NH₄Cl solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Base Preparation (if using Sodium): Under an inert atmosphere (N₂ or Ar), carefully add clean sodium metal (1.05 eq) in small pieces to absolute ethanol at room temperature in a three-necked flask equipped with a reflux condenser and an addition funnel. Allow the sodium to react completely to form sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add the β-keto ester (1.0 eq) dropwise to the cooled solution with stirring. Allow the mixture to stir for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the enolate solution. After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the layers.
-
Wash the organic layer sequentially with water, saturated aqueous NH₄Cl solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield the α-alkylated β-keto ester.
Caption: A typical experimental workflow for β-keto ester alkylation.
Core Reaction Mechanism: Enolate Alkylation
The fundamental reaction pathway involves two key steps: deprotonation of the acidic α-carbon to form a resonance-stabilized enolate, followed by a nucleophilic attack on an alkyl halide.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
- 6. aklectures.com [aklectures.com]
- 7. prepchem.com [prepchem.com]
Validation of Ethyl 3-oxododecanoate structure using spectroscopic methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Methods for the Structural Elucidation of Ethyl 3-oxododecanoate and Related β-Keto Esters.
This guide provides a comprehensive analysis of the spectroscopic techniques used to validate the structure of this compound. By comparing its spectral data with those of homologous β-keto esters, namely Ethyl 3-oxohexanoate and Ethyl 3-oxooctanoate, this document serves as a practical resource for the structural characterization of this class of compounds. Detailed experimental protocols and data interpretation are presented to support researchers in their analytical endeavors.
Introduction to Spectroscopic Analysis of β-Keto Esters
The structural validation of β-keto esters like this compound relies on a combination of spectroscopic methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A key characteristic of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. This tautomerism can influence their spectroscopic signatures, making detailed analysis crucial for unambiguous structure determination.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two comparative β-keto esters. This side-by-side comparison highlights the characteristic spectral features and trends within this class of molecules.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | Data not available in searched resources | - | - | - |
| Ethyl 3-oxohexanoate | 0.93 | t | 3H | -CH₃ (hexanoyl) |
| 1.28 | t | 3H | -OCH₂CH₃ | |
| 1.62 | sextet | 2H | -CH₂CH₂ CH₃ (hexanoyl) | |
| 2.52 | t | 2H | -C(O)CH₂ CH₂- (hexanoyl) | |
| 3.44 | s | 2H | -C(O)CH₂ C(O)- | |
| 4.19 | q | 2H | -OCH₂ CH₃ | |
| Ethyl 3-oxooctanoate | Specific ¹H NMR data not available in searched resources | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available in searched resources | - |
| Ethyl 3-oxohexanoate | 13.8, 14.1, 22.3, 25.9, 45.3, 49.3, 61.4, 167.3, 203.3 | C-6, Ester -CH₃, C-5, C-4, C-2, C-1', Ester C=O, Ketone C=O |
| Ethyl 3-oxooctanoate | 13.9, 14.1, 22.4, 25.9, 31.3, 43.4, 49.3, 61.4, 167.3, 203.1 | C-8, Ester -CH₃, C-7, C-6, C-5, C-4, C-2, C-1', Ester C=O, Ketone C=O |
Table 3: Infrared (IR) Spectroscopic Data (Neat)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data not available in searched resources | - |
| Ethyl 3-oxohexanoate | ~1745 (strong) | C=O stretch (ester) |
| ~1715 (strong) | C=O stretch (ketone) | |
| ~2960-2850 (strong) | C-H stretch (alkane) | |
| ~1200-1100 (strong) | C-O stretch (ester) | |
| Ethyl 3-oxooctanoate (Vapor Phase) | Specific peak assignments not available in searched resources | - |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | Data not available in searched resources | - |
| Ethyl 3-oxohexanoate | 158 | 115, 87, 71, 43 |
| Ethyl 3-oxooctanoate | 186 | Specific fragmentation data not available in searched resources |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for β-keto esters and can be adapted for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the β-keto ester and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.
-
Data Processing: Apply Fourier transformation to the raw data. Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the liquid β-keto ester onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
-
Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample molecules using a suitable technique, most commonly Electron Ionization (EI) for this class of compounds. This process creates a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural information.
Workflow for Spectroscopic Structure Validation
The logical workflow for the spectroscopic validation of this compound and similar compounds is illustrated in the diagram below.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical structure.
Conclusion
Comparative study of analytical methods for Ethyl 3-oxododecanoate analysis
A Comparative Guide to the Analytical Methods for Ethyl 3-oxododecanoate
Data Presentation: A Comparative Overview
The selection of an analytical method for this compound depends on various factors, including the specific requirements of the analysis, such as the need for high sensitivity, the nature of the sample matrix, and the available instrumentation. Both GC and HPLC offer robust and reliable approaches for the quantification and purity assessment of this compound. Below is a summary of typical performance characteristics for each method, based on data for structurally similar long-chain esters.[1][2]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.7 - 7.5 ng/g | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/g | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 89.81 - 99.61% | 93.8 - 107% |
| Precision (%RSD) | 0.87 - 2.00% | 3.5 - 9.7% |
Note: The quantitative data presented is based on studies of similar long-chain ethyl esters and may vary for this compound depending on the specific analytical conditions and instrumentation.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following are representative experimental protocols for the analysis of a long-chain β-keto ester, which can be adapted for this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A nonpolar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Injector: Split/splitless injector.
Experimental Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or hexane to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique, but challenges with β-keto esters, such as poor peak shape due to keto-enol tautomerism, may arise in Reverse-Phase (RP) HPLC.[3] Method development, including adjusting the mobile phase pH or using specialized columns, can mitigate these issues.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler.
Experimental Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The addition of a small amount of acid (e.g., 0.1% formic acid) can help to improve peak shape by suppressing the enolate form.
-
Initial conditions: 60% Acetonitrile, 40% Water.
-
Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
-
Detection Wavelength: Approximately 254 nm, where the keto-ester chromophore absorbs.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at the initial conditions to a concentration of about 0.5 mg/mL.
Methodology Visualization
To provide a clearer understanding of the analytical workflows, the following diagrams have been generated using the DOT language.
References
Unveiling the Potential of Ethyl 3-oxododecanoate and its Analogs as Quorum Sensing Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies that extend beyond conventional bactericidal or bacteriostatic mechanisms. One promising avenue is the disruption of bacterial communication, a process known as quorum sensing (QS). This guide provides a comprehensive comparison of the biological efficacy of Ethyl 3-oxododecanoate and structurally similar compounds as potential QS inhibitors. By targeting the intricate signaling pathways that govern virulence factor production and biofilm formation in various pathogens, these molecules offer a potential route to disarm bacteria rather than directly killing them, thereby potentially reducing the selective pressure for resistance.
This guide synthesizes available experimental data to offer an objective comparison of the performance of these compounds. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.
Comparative Biological Efficacy
The primary mechanism by which this compound and its analogs are thought to exert their biological effect is through the competitive inhibition of N-acyl homoserine lactone (AHL)-mediated quorum sensing. While specific quantitative data for this compound is not extensively available in the current literature, studies on a variety of structurally related β-keto esters and AHL analogs provide significant insights into their potential efficacy. The data presented below is collated from studies on common reporter strains such as Vibrio harveyi and pathogens like Pseudomonas aeruginosa.
| Compound Class | Compound Name/Structure | Target Organism/System | Assay Type | Biological Efficacy (IC50) | Reference |
| β-Keto Esters | Ethyl benzoylacetate | Vibrio harveyi BB120 | Bioluminescence Inhibition | 76 µM | [1][2] |
| Ethyl 3-oxo-3-(4-fluorophenyl)propanoate | Vibrio harveyi BB120 | Bioluminescence Inhibition | 48 µM | [1][2] | |
| Ethyl 3-oxo-3-(4-iodophenyl)propanoate | Vibrio harveyi BB120 | Bioluminescence Inhibition | 53 µM | [1][2] | |
| Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | Vibrio harveyi BB120 | Bioluminescence Inhibition | 23 µM | [1][2] | |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Vibrio harveyi BB120 | Bioluminescence Inhibition | 38 µM | [1][2] | |
| AHL Analogs | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | Immune Modulation | - | [3] |
| Analogs with 11-13 Carbon side chains | Murine splenocytes | Proliferation Assay | Potent immune suppressive activity | [3] |
Note: The presented data highlights that aryl β-keto esters demonstrate significant quorum sensing inhibitory activity, with IC50 values in the micromolar range.[1][2] The presence of a phenyl ring at the C-3 position appears to be a key determinant for this activity.[1][2] While this compound is a long-chain β-keto ester, the lack of an aryl group may result in a different efficacy profile.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. The following are protocols for key experiments used to assess the biological efficacy of quorum sensing inhibitors.
Bioluminescence Inhibition Assay in Vibrio harveyi
This assay is a common primary screen for QS inhibitors. Vibrio harveyi's light production is regulated by quorum sensing, and a reduction in bioluminescence can indicate interference with this pathway.
a. Materials:
-
Vibrio harveyi BB120 reporter strain
-
Autoinducer Bioassay (AB) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates (white, clear-bottom for luminescence readings)
-
Luminometer
b. Protocol:
-
Culture Preparation: Inoculate V. harveyi BB120 into AB medium and grow overnight at 30°C with shaking.
-
Assay Setup: Dilute the overnight culture to an OD600 of approximately 0.05 in fresh AB medium.
-
In a 96-well plate, add the test compounds at various concentrations. Include appropriate solvent controls.
-
Add the diluted V. harveyi culture to each well.
-
Incubation: Incubate the plate at 30°C with shaking for a specified period (e.g., 6-8 hours).
-
Measurement: Measure both the optical density at 600 nm (to assess bacterial growth) and the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the cell density (luminescence/OD600). Calculate the percentage of inhibition relative to the solvent control and determine the IC50 value.
Inhibition of Virulence Factor Production in Pseudomonas aeruginosa
P. aeruginosa is a clinically relevant pathogen whose virulence is largely controlled by quorum sensing. Measuring the inhibition of key virulence factors provides a direct assessment of a compound's potential therapeutic value.
a. Pyocyanin Production Assay:
-
Culture: Grow P. aeruginosa (e.g., PAO1 or PA14 strain) in a suitable medium (e.g., King's A medium) with and without the test compound for 18-24 hours at 37°C.
-
Extraction: Centrifuge the cultures. Transfer the supernatant to a new tube and extract with chloroform.
-
Acidification and Quantification: Transfer the blue chloroform layer to a new tube and add 0.2 M HCl. The pyocyanin will move to the upper aqueous phase, turning it pink. Measure the absorbance of this layer at 520 nm. Normalize the readings to the cell density of the original cultures.
b. Elastase (LasB) Activity Assay:
-
Culture and Supernatant Collection: Grow P. aeruginosa in a tryptone-containing medium with and without the test inhibitor for 18-24 hours. Collect the cell-free supernatant by centrifugation.
-
Assay: Use a substrate such as Elastin-Congo red. Incubate the supernatant with the substrate in an appropriate buffer at 37°C.
-
Quantification: Measure the absorbance of the supernatant at a wavelength appropriate for the cleaved substrate to determine elastase activity.
LasR Receptor Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay directly assesses the ability of a compound to interfere with the binding of the QS transcriptional regulator, LasR, to its target DNA.
a. Materials:
-
Purified LasR protein
-
Fluorescently or radioactively labeled DNA probe containing the las box sequence
-
Test compounds
-
Non-denaturing polyacrylamide gel
b. Protocol:
-
Binding Reaction: Incubate the purified LasR protein with the labeled DNA probe in the presence and absence of the test compound.
-
Electrophoresis: Separate the reaction mixtures on a non-denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA bands. A shift in the mobility of the DNA probe indicates the formation of a LasR-DNA complex. An effective inhibitor will prevent or reduce this shift.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the quorum sensing signaling pathway, a general experimental workflow for screening QS inhibitors, and the logical relationship of the structure-activity observations.
Figure 1: Simplified quorum sensing signaling pathway and the mode of action of competitive inhibitors.
Figure 2: General experimental workflow for the identification and characterization of quorum sensing inhibitors.
Figure 3: Logical relationship of the observed structure-activity for β-keto esters as QS inhibitors.
References
Benchmarking different synthetic routes to Ethyl 3-oxododecanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxododecanoate is a valuable β-keto ester intermediate in the synthesis of a variety of organic molecules, finding applications in the pharmaceutical and fragrance industries. Its synthesis can be approached through several established routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three common synthetic pathways to this compound: the Crossed Claisen Condensation, the Acetoacetic Ester Synthesis, and the Meldrum's Acid Route. The objective is to provide researchers with the necessary data to select the most suitable method for their specific needs, considering factors such as yield, reaction conditions, and scalability.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the three synthetic routes, highlighting the trade-offs between these methodologies.
| Parameter | Route 1: Crossed Claisen Condensation | Route 2: Acetoacetic Ester Synthesis | Route 3: Meldrum's Acid Route |
| Starting Materials | Ethyl decanoate, Ethyl acetate | Ethyl acetoacetate, Decyl bromide | Decanoyl chloride, Meldrum's acid, Ethanol |
| Key Reagents | Strong base (e.g., Sodium ethoxide) | Strong base (e.g., Sodium ethoxide) | Pyridine, Ethanol |
| Reaction Steps | 1 | 2 (Alkylation and optional decarboxylation) | 2 (Acylation and Alcoholysis) |
| Selectivity | Low - potential for four different products | High - selective alkylation | High - selective acylation and alcoholysis |
| Typical Yield | Generally low to moderate due to product mixture | Good to High | High (often >80%) |
| Reaction Conditions | Anhydrous, strong base required | Anhydrous, strong base required | Milder conditions for alcoholysis |
| Purification | Difficult due to multiple, similar byproducts | Generally straightforward | Generally straightforward |
| Scalability | Challenging due to selectivity issues | Readily scalable | Readily scalable |
Experimental Protocols
Detailed experimental protocols for each synthetic route are provided below. These protocols are based on established literature procedures for the synthesis of β-keto esters and have been adapted for the specific synthesis of this compound.
Route 1: Crossed Claisen Condensation
The crossed Claisen condensation between two different esters that both possess α-hydrogens, such as ethyl decanoate and ethyl acetate, is a classic but often inefficient method for preparing unsymmetrical β-keto esters.[1][2] The reaction can lead to a mixture of four possible β-keto ester products, which complicates purification and typically results in a lower yield of the desired product.[1]
Generalized Experimental Protocol:
-
Preparation of the Base: A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere.
-
Enolate Formation: A mixture of ethyl decanoate and ethyl acetate is added dropwise to the cooled sodium ethoxide solution. This step is non-selective and will generate enolates from both esters.
-
Condensation: The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the condensation reactions.
-
Work-up: The reaction is quenched by the addition of a dilute acid. The organic layer is extracted with a suitable solvent, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude oil, a mixture of this compound and other condensation products, requires careful fractional distillation or column chromatography for the isolation of the desired product.
Route 2: Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a more controlled method for preparing ketones and substituted β-keto esters.[3][4] It involves the alkylation of the enolate of ethyl acetoacetate with a suitable alkyl halide, in this case, a decyl halide.[3]
Generalized Experimental Protocol:
-
Enolate Formation: Ethyl acetoacetate is treated with one equivalent of a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to form the stabilized enolate.
-
Alkylation: Decyl bromide is added to the enolate solution, and the mixture is heated to effect an SN2 reaction, forming ethyl 2-decyl-3-oxobutanoate.
-
Hydrolysis and Decarboxylation (for ketone synthesis): For the synthesis of the corresponding methyl ketone, the alkylated acetoacetic ester is subsequently hydrolyzed with aqueous acid and heated to promote decarboxylation. To obtain this compound directly, this step is omitted, and the initial acylation target is different (see Route 3). This route, as described, more directly leads to a C13 ketone (2-tridecanone). A variation would be required for the direct synthesis of the target ester.
Route 3: Meldrum's Acid Route
This modern approach offers a highly efficient and selective synthesis of β-keto esters.[5] It involves the acylation of Meldrum's acid with an acyl chloride, followed by alcoholysis to yield the desired ethyl ester.[5]
Generalized Experimental Protocol:
-
Acylation of Meldrum's Acid:
-
In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane.
-
Cool the solution in an ice bath and add anhydrous pyridine.
-
Add a solution of decanoyl chloride in anhydrous dichloromethane dropwise to the cooled mixture over a period of 2 hours.
-
Stir the mixture for 1 hour at 0°C and then for an additional hour at room temperature.
-
Work-up: Dilute the reaction mixture with dichloromethane and pour it into cold dilute hydrochloric acid. Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the solid 5-decanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which can often be used in the next step without further purification.
-
-
Alcoholysis:
-
Reflux the crude decanoyl Meldrum's acid from the previous step in anhydrous ethanol for 3-4 hours.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the synthetic routes and the detailed reaction pathways for each method.
Conclusion
The choice of synthetic route for this compound is highly dependent on the specific requirements of the researcher.
-
The Crossed Claisen Condensation is a classic, one-pot reaction but is often plagued by low selectivity and difficult purification, making it less suitable for applications requiring high purity or for large-scale synthesis.
-
The Acetoacetic Ester Synthesis offers a more controlled approach, generally providing good yields of the alkylated product. However, the standard protocol is geared towards the synthesis of ketones and requires modification for the direct synthesis of the target β-keto ester.
-
The Meldrum's Acid Route stands out as a modern, highly efficient, and selective method. It typically provides high yields under relatively mild conditions and with straightforward purification. For these reasons, the Meldrum's Acid Route is often the preferred method for the laboratory-scale synthesis of β-keto esters like this compound, especially when high purity and yield are critical.
Researchers should carefully consider the trade-offs in terms of yield, purity, cost, and experimental complexity when selecting the most appropriate synthetic strategy for their needs.
References
A Comparative Guide to the Synthesis of Long-Chain Beta-Keto Esters: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long-chain beta-keto esters is a critical step in the development of a wide array of pharmaceuticals and complex organic molecules. Traditional methods, such as the Claisen condensation, often face limitations when applied to long-chain substrates, including harsh reaction conditions and unsatisfactory yields. This guide provides an objective comparison of modern, alternative reagents and methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Performance of Synthetic Methods
The following table summarizes the performance of various alternative methods for the synthesis of long-chain beta-keto esters, offering a clear comparison of their respective yields and reaction conditions.
| Method | Reagents | Substrate Examples | Reaction Conditions | Yield (%) | Reference |
| Meldrum's Acid Synthesis | Fatty Acid, Meldrum's Acid, DCC, DMAP | Oleic Acid, Linoleic Acid | CH₂Cl₂, Room Temperature, 4h | 70-85 | [1] |
| Decarboxylative Claisen Condensation | Substituted Malonic Acid Half Oxyesters (SMAHOs), Acyl Donors, Mg(OEt)₂ | Not specified for long-chain | THF, 25-65°C | Good | [2] |
| Amide/Ester Cross-Coupling | Activated Amides, Enolizable Esters, LiHMDS | N-phenyl-N-tosylbenzamide, Ethyl acetate | Room Temperature | Good | [3] |
| Acylation of Thioesters | Thioesters, N-Acylbenzotriazoles, MgBr₂·OEt₂, i-Pr₂NEt | Not specified for long-chain | CH₂Cl₂, Open to air | Good | [2] |
| Carboxylic Acid & Ynol Ether Reaction | Carboxylic Acid, Ynol Ether, Ag₂O, DMAP | Various aliphatic and aromatic carboxylic acids | Dioxane, 100°C, 3h | up to 87 | [4][5] |
| Palladium-Catalyzed Decarboxylation | Allyl β-keto carboxylates, Pd(0) catalyst | Not specified for long-chain | Room Temperature, Neutral conditions | Good | [6] |
| Reaction with Ethyl Chloroformate | Ketones, Ethyl Chloroformate, Base | Various ketones | Not specified | Good | [7] |
| Transesterification (Enzymatic) | β-keto ester, Long-chain alcohol, Lipase (CALB) | Methyl/Ethyl acetoacetate, Various long-chain alcohols | Solvent-free, 40°C, 10 torr, 8h | >90 | [8] |
| Transesterification (Chemical Catalyst) | β-keto ester, Long-chain alcohol, Silica supported Boric Acid | Methyl acetoacetate, Octyl alcohol, Cetyl alcohol | Solvent-free | 87-95 | [9] |
| CDI-Mediated Synthesis | Carboxylic Acid, Carbonyldiimidazole (CDI), Meldrum's Acid | Not specified for long-chain | Acetonitrile, Reflux | Good | [10] |
Experimental Protocols: Detailed Methodologies
1. Meldrum's Acid Synthesis
This method provides a versatile route to beta-keto esters from long-chain fatty acids.
-
Procedure: To a solution of the fatty acid (1.0 eq) and Meldrum's acid (1.1 eq) in dichloromethane (CH₂Cl₂), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature for 4 hours. The resulting dicyclohexylurea byproduct is removed by filtration. The filtrate is then concentrated, and the residue is refluxed in an appropriate alcohol (e.g., methanol or ethanol) to yield the corresponding long-chain beta-keto ester.[1]
2. Amide/Ester Cross-Coupling
This protocol offers a mild and highly chemoselective approach.[3]
-
Procedure: To a solution of the activated amide (e.g., N-phenyl-N-tosylbenzamide) (1.0 eq) and the enolizable ester (2.0 eq) in a suitable solvent, lithium hexamethyldisilazide (LiHMDS) (2.0 eq) is added at room temperature. The reaction is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
3. Silver-Catalyzed Reaction of Carboxylic Acids and Ynol Ethers
This one-pot reaction avoids the need for pre-activation of the carboxylic acid.[4][5]
-
Procedure: A mixture of the carboxylic acid (1.0 eq), ynol ether (1.2 eq), and silver(I) oxide (Ag₂O) (5 mol%) in dioxane is heated at 100°C for 3 hours. Then, 4-dimethylaminopyridine (DMAP) (20 mol%) is added, and the mixture is stirred at 100°C for an additional 3 hours. After cooling, the reaction mixture is filtered and the solvent is evaporated. The crude product is purified by column chromatography.
4. Lipase-Catalyzed Transesterification
An environmentally friendly and high-yielding method utilizing an enzymatic catalyst.[8]
-
Procedure: A mixture of the long-chain alcohol (5 mmol) and a simple beta-keto ester (e.g., methyl or ethyl acetoacetate) (20 mmol) is treated with Candida antarctica lipase B (CALB) (10% w/w of the alcohol). The mixture is swirled in a flask connected to a rotary evaporator at 40°C and 10 torr for 8 hours. After the reaction, the enzyme is removed by filtration, and the excess starting ester is removed under reduced pressure to yield the desired long-chain beta-keto ester.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of long-chain beta-keto esters, highlighting the key stages from starting materials to the final product.
References
- 1. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Reaction of Carboxylic Acids and Ynol Ethers for The Synthesis of β-Keto Esters [organic-chemistry.org]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 9. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Antimicrobial Activity of Novel Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Beta-keto esters have emerged as a promising class of compounds with potential antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of various beta-keto esters, supported by experimental data from recent studies. The information is intended to assist researchers in understanding the structure-activity relationships and to guide future drug discovery efforts in this area.
Comparative Antimicrobial Activity of Beta-Keto Ester Analogues
The antimicrobial efficacy of newly synthesized beta-keto ester analogues has been evaluated against a panel of pathogenic bacteria. The data, summarized below, highlights the varying degrees of activity, providing a basis for comparative assessment. The compounds were designed as analogues of the bacterial quorum-sensing autoinducer N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL).[1][2][3]
| Compound | Pseudomonas aeruginosa (ATCC 19429) | Staphylococcus aureus (ATCC 29737) | Pseudomonas syringae (MF547632) | Agrobacterium tumefaciens (ATCC 19358) |
| MIC (mg/mL) | MBC (mg/mL) | MIC (mg/mL) | MBC (mg/mL) | |
| Compound 1 | ND | ND | 0.63 | 2.50 |
| Compound 2 | ND | ND | ND | 5.00 |
| Compound 3 | 0.32 | 5.00 | 0.63 | ND |
| Compound 4 | 0.63 | ND | 0.32 | 5.00 |
| Compound 6 | ND | ND | 2.50 | 2.50 |
| Compound 8 | 2.50 | 10.00 | 0.32 | 2.50 |
| Kanamycin (µg/mL) | 2368 | 2368 | 0.32 | 0.63 |
ND: Inhibition Not Detected. MIC: Minimum Inhibitory Concentration. MBC: Minimum Bactericidal Concentration. Data sourced from a study by Martínez-Cifuentes et al. (2023).[4]
Key Observations from the Comparative Data:
-
Variable Efficacy: The synthesized beta-keto esters displayed a wide range of antimicrobial activities against the tested bacterial strains.[4]
-
Promising Candidates: Compounds 6 and 8 were identified as having the most promising results in the in vitro antimicrobial screening against the panel of bacteria studied.[1][2][3][4]
-
Gram-Positive vs. Gram-Negative Activity: Some compounds showed preferential activity against either Gram-positive (S. aureus) or Gram-negative bacteria (P. aeruginosa, P. syringae, A. tumefaciens). For instance, compound 8 was particularly effective against S. aureus with a MIC of 0.32 mg/mL.[4]
-
Structure-Activity Relationship: The structural modifications among the eight analogues likely influence their antimicrobial potency, suggesting that further optimization of the chemical structure could lead to enhanced activity.[5] The introduction of a fluorine atom at the C-2 position of a ketolide (a macrolide with a beta-keto ester moiety) has been shown to be beneficial for the overall antibacterial spectrum.[6]
-
Mechanism of Action: The design of these beta-keto esters was based on the structure of bacterial quorum sensing autoinducers, suggesting a potential mechanism of action involving the disruption of bacterial communication pathways.[1][3] Aryl β-keto esters may act as antagonists by competing with N-acyl homoserine lactones for receptor binding.[4]
Experimental Protocols
A generalized methodology for the synthesis and antimicrobial evaluation of beta-keto esters is outlined below, based on reported experimental procedures.
Synthesis of Beta-Keto Esters
A common method for synthesizing beta-keto esters is the Claisen condensation, where an ester acts as both a nucleophile and an electrophile to form a new carbon-carbon bond.[7] An alternative and efficient method involves the reaction of ketones with ethyl chloroformate in the presence of a base.[8]
A specific synthesis protocol for the analogues presented in the table is as follows:
-
Commercially available phenylacetic acid derivatives are activated with 4-dimethylaminopyridine (DMAP) and N,N′-Dicyclohexylcarbodiimide (DCC) in dichloromethane at 0 °C.[1]
-
This is followed by condensation with Meldrum's acid at room temperature overnight.[1]
-
The resulting intermediate is then refluxed in tert-butanol to yield the final beta-keto ester product.[1]
Another reported method involves the condensation of substituted benzoic acids with various substituted phenacyl bromides in dimethylformamide at room temperature using triethylamine as a catalyst.[5]
Antimicrobial Activity Assay (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Nutrient Broth) at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well.
-
Incubation: The microtiter plates are incubated at 37°C for 24 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated for another 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
-
Controls: A positive control (a known antibiotic like Kanamycin) and a negative control (solvent without the test compound) are included in the assay.[1]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of beta-keto esters.
Caption: Generalized workflow for the synthesis and antimicrobial evaluation of beta-keto esters.
References
- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 3-oxododecanoate for Drug Development and Research
For researchers, scientists, and professionals in drug development, the meticulous selection and characterization of chemical intermediates are paramount. This guide provides a comprehensive comparison of Ethyl 3-oxododecanoate, a long-chain β-keto ester, with its shorter-chain analogs. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates expected data based on well-characterized β-keto esters and provides detailed protocols for its experimental validation.
β-Keto esters are a versatile class of organic compounds featuring a ketone functional group at the beta-position relative to an ester. This arrangement confers unique chemical reactivity, making them valuable precursors in the synthesis of a wide array of pharmaceuticals and other complex molecules. The presence of acidic α-protons facilitates enolate formation, which is central to many carbon-carbon bond-forming reactions.[1]
Comparative Physicochemical and Spectroscopic Data
The selection of a specific β-keto ester in a synthetic pathway is often guided by its physical properties and reactivity. The following tables summarize key data for common β-keto esters and provide predicted values for this compound. These predictions are based on established trends observed in homologous series.
Table 1: Physicochemical Properties of Ethyl β-Keto Esters
| Property | Ethyl 3-oxobutanoate (Ethyl Acetoacetate) | Ethyl 3-oxohexanoate | Ethyl 3-oxooctanoate | This compound (Predicted) |
| Molecular Formula | C6H10O3[2] | C8H14O3[3] | C10H18O3[4] | C14H26O3 |
| Molecular Weight ( g/mol ) | 130.14[2] | 158.19[3] | 186.25[4] | 242.37 |
| Boiling Point (°C) | 181 (lit.)[5] | 104 @ 22 mmHg[3] | - | > 200 |
| Density (g/mL at 20°C) | 1.029 (lit.)[5] | 0.983-1.000[3] | - | ~0.95 |
| Refractive Index (n20/D) | 1.419[5] | 1.424-1.436[3] | - | ~1.44 |
| Solubility | Soluble in water[5] | Slightly soluble in water[3] | - | Insoluble in water, soluble in organic solvents |
Table 2: Comparative Spectroscopic Data (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of β-keto esters, allowing for the observation of both keto and enol tautomers.[6] The chemical shifts are influenced by the length of the alkyl chain.
| Compound | ¹H NMR (CDCl₃, δ ppm) - Key Signals | ¹³C NMR (CDCl₃, δ ppm) - Key Signals |
| Ethyl 3-oxobutanoate | ~1.25 (t, 3H, -OCH₂CH₃), ~2.25 (s, 3H, -COCH₃), ~3.45 (s, 2H, -COCH₂CO-), ~4.20 (q, 2H, -OCH₂CH₃)[7] | ~14.1 (-OCH₂CH₃), ~30.1 (-COCH₃), ~50.2 (-COCH₂CO-), ~61.4 (-OCH₂-), ~167.3 (-COO-), ~200.7 (-CO-) |
| Ethyl 3-oxoheptanoate | ~0.90 (t, 3H), ~1.25 (t, 3H), ~1.60 (m, 2H), ~2.50 (t, 2H), ~3.40 (s, 2H), ~4.15 (q, 2H)[8] | ~13.8, ~14.1, ~22.2, ~25.7, ~42.9, ~49.0, ~61.0, ~167.0, ~202.0[8] |
| This compound (Predicted) | ~0.88 (t, 3H), ~1.2-1.4 (m, 17H), ~1.6 (m, 2H), ~2.5 (t, 2H), ~3.4 (s, 2H), ~4.2 (q, 2H) | ~14.1, ~14.2, ~22.7, ~29.3 (multiple), ~31.9, ~43.0, ~49.5, ~61.5, ~167.5, ~202.5 |
Table 3: Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Compound | C=O Stretch (Ester) (cm⁻¹) | C=O Stretch (Ketone) (cm⁻¹) | C-O Stretch (Ester) (cm⁻¹) |
| Ethyl 3-oxoheptanoate | ~1745[9] | ~1715[9] | ~1250-1030[9] |
| This compound (Predicted) | ~1740-1750 | ~1710-1720 | ~1250-1030 |
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization and validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]
-
¹H NMR Data Acquisition :
-
Pulse Program: Standard single-pulse.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds for accurate integration.[6]
-
-
¹³C NMR Data Acquisition :
-
Pulse Program: Proton-decoupled single-pulse.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2 s.[8]
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[9]
-
Data Acquisition :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.[9]
-
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with Gas Chromatography (GC-MS).
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition :
-
Ionization Mode: Electron Impact (EI) is common for initial characterization.
-
Mass Range: Scan a range appropriate for the molecular weight (e.g., m/z 40-400).
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for sample analysis and a common synthetic route for β-keto esters.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: General Claisen condensation for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-oxohexanoate | C8H14O3 | CID 238498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-oxooctanoate | C10H18O3 | CID 4593087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of Ethyl 3-Oxododecanoate
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for chemical compounds is a cornerstone of reliable research and development, particularly in the pharmaceutical and fine chemical industries. Ethyl 3-oxododecanoate, a β-keto ester, serves as a valuable intermediate in organic synthesis. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the purity assessment of this compound. This comparison is supported by detailed experimental methodologies and representative data to inform the selection of the most appropriate analytical strategy.
Quantitative Data Presentation
The following table summarizes the performance characteristics of qNMR, GC-FID, and HPLC-UV for the purity determination of β-keto esters like this compound. The presented data is based on typical results obtained for structurally similar compounds, such as ethyl 3-oxoheptanoate, due to the limited availability of direct comparative studies on this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei in the sample. | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization. | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. |
| Typical Purity (%) | >98%[1] | >95%[1] | >95%[1] |
| Key Advantages | - Primary analytical method; direct quantification without a specific reference standard of the analyte.[1][2] - Provides structural information.[1] - Non-destructive. | - High sensitivity and resolution for volatile compounds.[2] - Robust and reliable for routine quality control.[2] | - Broad applicability to a wide range of compounds, including non-volatile and thermally labile impurities.[2] |
| Key Disadvantages | - Lower sensitivity compared to chromatographic methods.[1] - Higher instrumentation cost.[1] | - Requires a reference standard for quantification. - Not suitable for non-volatile or thermally labile impurities.[3] | - Requires a chromophore for UV detection.[1] - Keto-enol tautomerism of β-keto esters can lead to poor peak shapes.[2] |
| Limit of Detection | Higher than chromatographic methods. | Low (ppm range). | Low (ppm range). |
| Sample Throughput | Moderate. | High. | High. |
Experimental Protocols
The following are detailed methodologies for the purity determination of this compound using qNMR, GC-FID, and HPLC-UV. These protocols are adapted from established methods for similar β-keto esters.[2]
Quantitative ¹H-NMR (qNMR) Spectroscopy
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (± 0.01 mg)
Reagents:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.[2]
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for complete magnetization recovery.
-
Use a 90° pulse angle.
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet of the α-methylene protons) and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., ethyl acetate)
-
High-purity carrier gas (Helium or Hydrogen)
-
High-purity Hydrogen and Air for FID
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in ethyl acetate at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (This program should be optimized for the specific instrument and column).[2]
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Detector Temperature: 300 °C
-
-
Data Analysis:
-
Inject the sample solution into the GC.
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution is recommended, for example, starting from 50% acetonitrile and increasing to 95% over 20 minutes. The addition of 0.1% formic acid to the mobile phase can improve peak shape.[2]
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as β-keto esters lack a strong chromophore, a low UV wavelength is necessary)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the prepared sample solution.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for qNMR Purity Determination.
Caption: Workflow for GC-FID Purity Analysis.
Caption: Workflow for HPLC-UV Purity Assessment.
Caption: Logical Comparison of Analytical Techniques.
References
Safety Operating Guide
Navigating the Disposal of Ethyl 3-oxododecanoate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ethyl 3-oxododecanoate, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and other potential sources of ignition.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. This process involves careful identification, segregation, containment, and transfer to a certified waste management provider.
1. Waste Identification and Classification:
-
All waste containing this compound, including pure unused product, contaminated solutions, and spill cleanup materials, must be treated as hazardous waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate EPA waste codes.
2. Container Selection and Management:
-
Select a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
The container must be in good condition, free from leaks, and have a secure, screw-on cap. Makeshift stoppers or parafilm are not suitable for sealing waste containers.
-
Ensure the container is never filled beyond 90% capacity to allow for vapor expansion and prevent spills.
3. Waste Labeling:
-
Properly label the waste container before any waste is added. The label must be clear, legible, and permanently affixed.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.
-
A list of all chemical constituents in the container, including solvents, with their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Applicable hazard warnings (e.g., "Flammable" or "Combustible").
-
4. Segregation and Storage:
-
Segregate this compound waste from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
The storage location must be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.
-
Utilize secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.
-
Collect the contaminated absorbent material and place it into a designated hazardous waste container.
-
Thoroughly clean the spill area.
-
Prevent any spilled material from entering drains or waterways.
6. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide an accurate inventory of the waste, including its chemical composition and volume.
-
Never attempt to transport hazardous waste off-site personally.
Quantitative Disposal and Safety Parameters
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of chemical waste. Note that specific data for this compound is limited; therefore, data for a structurally similar compound, Ethyl 3-oxobutanoate, is provided for reference.
| Parameter | Value / Guideline | Source / Comment |
| Flash Point | Not available for this compound. (Reference: Ethyl 3-oxobutanoate is ~73.5 °C / 164.3 °F) | This value suggests the material is likely a combustible liquid. Handle accordingly. |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste | This is a federal regulatory limit per laboratory SAA. |
| Acutely Hazardous Waste (P-listed) SAA Volume Limit | ≤ 1 quart | Not typically applicable to this class of compound, but a critical general rule. |
| Container Headspace | Leave at least 10% of the container volume empty | Allows for vapor expansion and prevents spills during handling. |
| Waste Holding Time in SAA | Varies by generator status; typically removed regularly | Check with your institution's EHS for specific time limits. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ethyl 3-oxododecanoate
Essential Safety and Handling Guide for Ethyl 3-oxododecanoate
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content is structured to offer procedural, step-by-step guidance for operational use and disposal.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is limited, it is prudent to treat it as a potentially flammable liquid and a possible irritant. The primary hazards associated with similar beta-keto esters include flammability and potential for skin and eye irritation.
Personal Protective Equipment (PPE) is mandatory for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the liquid. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from accidental splashes. |
| Body Protection | A flame-retardant lab coat worn fully buttoned | To protect skin and clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation of any potential vapors. |
II. Quantitative Data for a Representative Beta-Keto Ester
Due to the absence of specific data for this compound, the following table presents information for a well-characterized, structurally related beta-keto ester, Ethyl 3-oxobutanoate (Ethyl acetoacetate) , to provide an indication of the potential physical and chemical properties.
| Property | Value (for Ethyl 3-oxobutanoate) |
| CAS Number | 141-97-9 |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol [1] |
| Appearance | Colorless liquid with a fruity odor[2] |
| Boiling Point | 181°C (lit.)[1][2] |
| Melting Point | -43°C (lit.)[1] |
| Flash Point | 84.4°C (closed cup)[2] |
| Density | 1.029 g/mL at 20°C (lit.)[2] |
| Solubility | Soluble in water and miscible with common organic solvents[2] |
III. Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial to ensure laboratory safety.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the label correctly identifies the contents as this compound and includes the CAS number (67342-99-8).
-
-
Storage:
-
Handling and Preparation of Solutions:
-
Engineering Controls: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transferring: Use a calibrated balance inside the fume hood for weighing. When transferring the liquid, do so slowly to avoid splashing. For larger quantities, ensure proper grounding to prevent static discharge.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly. Based on available information, it is slightly soluble in chloroform, DMSO, and ethyl acetate.
-
IV. Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled hazardous waste container. The container should be compatible with organic solvents.
-
Solid Waste: Dispose of contaminated consumables such as gloves, pipette tips, and paper towels in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Waste Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Disposal Procedure:
-
All waste must be disposed of through an approved hazardous waste disposal service.[3]
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
V. Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3]
-
Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. Remove all sources of ignition.[3]
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water may be ineffective.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
